(R)-Pioglitazone-d1
Description
Structure
3D Structure
Properties
CAS No. |
1259828-75-5 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5R)-5-deuterio-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D |
InChI Key |
HYAFETHFCAUJAY-VHLRUQIKSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DRX-065; DRX 065; DRX065; deuterated R-enantiomer of pioglitazone. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Pioglitazone-d1
This technical guide provides a comprehensive overview of the known chemical properties and stability of (R)-Pioglitazone-d1. Given the limited publicly available data for this specific isotopologue, this document extrapolates information from its non-deuterated counterpart, (R)-Pioglitazone, and general principles of deuterium-labeled compounds. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a deuterated isotopologue of (R)-Pioglitazone, the R-enantiomer of the thiazolidinedione antidiabetic drug Pioglitazone. The introduction of a single deuterium (B1214612) atom is typically done to modify the drug's metabolic profile, potentially improving its pharmacokinetic properties. The fundamental chemical properties are expected to be very similar to the non-deuterated form.
Table 1: Chemical Properties of (R)-Pioglitazone
| Property | Value |
| Molecular Formula | C₁₉H₁₉DN₂O₃S |
| Molecular Weight | Approximately 357.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and Methanol |
| pKa | 5.9 (pyridine ring) |
| Melting Point | Not available |
| Boiling Point | Not available |
Note: The data presented is primarily for the non-deuterated (R)-Pioglitazone and is expected to be nearly identical for the d1 variant. The molecular weight is adjusted for the presence of one deuterium atom.
Stability Profile
The stability of this compound is a critical parameter for its development as a pharmaceutical agent. While specific stability studies on the d1-variant are not widely published, the stability of Pioglitazone is well-documented. Pioglitazone is known to be sensitive to oxidative stress. The introduction of a deuterium atom at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability.
Key Considerations for Stability:
-
Oxidative Degradation: The primary degradation pathway for Pioglitazone involves oxidation. The thiazolidinedione ring can be susceptible to oxidative cleavage.
-
Hydrolytic Stability: Pioglitazone is generally stable against hydrolysis across a range of pH values.
-
Photostability: Exposure to light may lead to degradation, and therefore the compound should be stored in light-resistant containers.
-
Storage Conditions: It is recommended to store this compound at -20°C for long-term storage, protected from light and moisture to prevent degradation.
Signaling Pathway of Pioglitazone
Pioglitazone, and by extension its (R)-enantiomer, primarily acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.
Synthesis and Characterization of (R)-Pioglitazone-d1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Pioglitazone-d1, also known as PXL065, is a deuterium-stabilized R-enantiomer of the thiazolidinedione antidiabetic agent, pioglitazone (B448). The selective deuteration at the chiral center enhances its metabolic stability by slowing the rate of in vivo interconversion to the (S)-enantiomer. This stereoisomeric stabilization allows for a more precise evaluation of the pharmacological effects of the (R)-enantiomer. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
Pioglitazone is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. Pioglitazone is administered as a racemic mixture of its two enantiomers, (R)- and (S)-pioglitazone, which can interconvert in vivo.[1] Recent research has indicated that the two enantiomers may possess distinct pharmacological profiles. To investigate these differences, a deuterium-stabilized form of the (R)-enantiomer, this compound, has been synthesized. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows down the rate of chiral interconversion, allowing for the study of the individual enantiomer's effects.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process: deuterium (B1214612)/hydrogen exchange at the chiral center of pioglitazone, followed by the chiral separation of the resulting deuterated racemic mixture.
Experimental Protocol: Deuterium/Hydrogen Exchange
The introduction of deuterium at the C-5 position of the thiazolidinedione ring is accomplished via a deuterium/hydrogen exchange reaction.
-
Materials: Pioglitazone hydrochloride, Deuterium Oxide (D₂O), suitable base (e.g., sodium deuteroxide in D₂O), aprotic solvent (e.g., anhydrous dioxane).
-
Procedure:
-
Pioglitazone hydrochloride is dissolved in an anhydrous aprotic solvent.
-
A solution of a suitable base in D₂O is added to the reaction mixture.
-
The mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specific duration to facilitate the H/D exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signal at the chiral center.
-
Upon completion, the reaction is quenched, and the deuterated pioglitazone is extracted using an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the racemic mixture of (R,S)-Pioglitazone-d1.
-
Experimental Protocol: Chiral Separation
The separation of the (R) and (S) enantiomers of deuterated pioglitazone is performed using preparative chiral High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A preparative HPLC system equipped with a chiral stationary phase (CSP) column is utilized.
-
Column: A common choice is a cellulose-based chiral column, such as a Chiralpak® series column (e.g., Chiralpak IC).[2]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) is typically used. The exact ratio is optimized to achieve the best separation. A common mobile phase composition is n-hexane:isopropanol (70:30, v/v).[2]
-
Flow Rate: A flow rate suitable for the preparative column is selected, for instance, 1.0 mL/min for an analytical scale column, which would be scaled up for preparative work.[2]
-
Detection: The separation is monitored using a UV detector, typically at a wavelength of 225 nm.[2]
-
Procedure:
-
The racemic mixture of (R,S)-Pioglitazone-d1 is dissolved in a minimal amount of the mobile phase.
-
The solution is injected onto the chiral column.
-
The two enantiomers, this compound and (S)-Pioglitazone-d1, will elute at different retention times.
-
The fractions corresponding to the (R)-enantiomer are collected.
-
The solvent is evaporated from the collected fractions to yield the purified this compound.
-
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The key feature in the ¹H NMR spectrum of this compound, when compared to non-deuterated pioglitazone, is the absence of the proton signal corresponding to the hydrogen at the C-5 position of the thiazolidinedione ring.
| ¹H NMR (DMSO-d₆) δ (ppm) | Assignment | ¹³C NMR (DMSO-d₆) δ (ppm) | Assignment |
| 12.0 (1H, s) | NH | 176.5 | C=O |
| 6.84-8.71 (7H, m) | Aromatic-H | 172.5 | C=O |
| 4.86 (1H, dd) | CH (C-5) | 157.8 | Aromatic-C |
| 4.38 (2H, t) | OCH₂ | 152.1 | Aromatic-C |
| 3.48 (2H, t) | CH₂-Aromatic | 145.9 | Aromatic-C |
| 3.25 (1H, dd) | CH₂ (C-5) | 142.0 | Aromatic-C |
| 3.04 (1H, dd) | CH₂ (C-5) | 141.1 | Aromatic-C |
| 2.75 (2H, q) | CH₂CH₃ | 131.2 | Aromatic-C |
| 1.21 (3H, t) | CH₂CH₃ | 129.9 | Aromatic-C |
| 127.8 | Aromatic-C | ||
| 115.2 | Aromatic-C | ||
| 66.2 | OCH₂ | ||
| 53.8 | CH (C-5) | ||
| 37.0 | CH₂-Aromatic | ||
| 33.2 | CH₂CH₃ | ||
| 25.4 | CH₂CH₃ | ||
| 15.5 | CH₃ |
Note: The ¹H NMR spectrum of this compound would show the absence of the signal at 4.86 ppm. The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The molecular weight of this compound is expected to be one mass unit higher than that of non-deuterated pioglitazone due to the presence of the deuterium atom.
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) for Pioglitazone |
| Pioglitazone | 357.1271 | 357.1 |
| This compound | 358.1334 | - |
Note: The observed mass for this compound would confirm the successful incorporation of one deuterium atom.[3][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for confirming the enantiomeric purity of the synthesized this compound. The method described for the chiral separation can also be used for analytical purposes to determine the enantiomeric excess (e.e.).
| Parameter | Condition |
| Column | Chiralpak IC (or similar cellulose-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Retention Time of (R)-enantiomer | Varies depending on the specific column and conditions |
| Retention Time of (S)-enantiomer | Varies depending on the specific column and conditions |
Note: A single, sharp peak at the retention time corresponding to the (R)-enantiomer would indicate high enantiomeric purity.[2][6]
Visualized Workflows and Pathways
Synthetic Workflow
The overall synthetic process for this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Characterization Workflow
The characterization process to confirm the identity and purity of the final product is outlined below.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound provide a valuable tool for researchers in the field of diabetes and metabolic diseases. The deuterium stabilization of the (R)-enantiomer allows for a more detailed investigation of its specific pharmacological properties, potentially leading to the development of safer and more effective therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the preparation and analysis of this important research compound.
References
- 1. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: PIOGLITAZONE [orgspectroscopyint.blogspot.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. New Chiral Normal Phase HPLC Method For Determination of Pioglitazone Enantiomers on its Marketed Formulation | Semantic Scholar [semanticscholar.org]
In Vitro Mechanism of Action of (R)-Pioglitazone-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pioglitazone-d1, also known as PXL065, is the deuterium-stabilized (R)-enantiomer of the thiazolidinedione (TZD) pioglitazone (B448). While racemic pioglitazone is a well-established agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), preclinical and in vitro studies have revealed that its pharmacological activity is a composite of the distinct actions of its two enantiomers. The (S)-enantiomer is primarily responsible for PPARγ activation, which is associated with both the therapeutic effects on insulin (B600854) sensitivity and the side effects of weight gain and fluid retention. In contrast, the (R)-enantiomer, particularly when stabilized by deuterium (B1214612) to prevent in vivo interconversion to the (S)-form, exhibits a distinct, non-genomic mechanism of action. This guide provides an in-depth technical overview of the in vitro mechanism of action of this compound, focusing on its molecular targets and cellular effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Departure from PPARγ Agonism
The primary in vitro mechanism of action of this compound is characterized by its minimal activity at PPARγ and its engagement with non-genomic targets, primarily within the mitochondria. This distinguishes it from its (S)-enantiomer and the parent racemic mixture.
Negligible PPARγ Activity
In vitro assays confirm that this compound has significantly reduced affinity for and activation of PPARγ compared to the (S)-enantiomer and racemic pioglitazone. This is a critical feature, as it uncouples the potential therapeutic benefits from the adverse effects associated with potent PPARγ agonism.
Non-Genomic Targets: Mitochondrial Modulation
The in vitro effects of this compound are largely attributed to its interaction with mitochondrial proteins, leading to modulation of cellular metabolism. The two primary identified targets are:
-
Mitochondrial Pyruvate (B1213749) Carrier (MPC): this compound inhibits the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This is a key control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): this compound retains the ability to inhibit ACSL4, an enzyme that activates long-chain fatty acids, particularly polyunsaturated fatty acids, for their subsequent metabolism. ACSL4 plays a significant role in lipid metabolism and has been implicated in ferroptosis.
Quantitative Data
The following tables summarize the available quantitative data from in vitro studies, comparing the activity of this compound (PXL065), its corresponding deuterated (S)-enantiomer (d-S-pio), and racemic pioglitazone.
Table 1: In Vitro PPARγ Activity
| Compound | Coactivator Recruitment Assay (EC50) | Direct Binding Assay (IC50) |
| This compound (PXL065) | >100 µM[1] | 6.5 µM[1] |
| (S)-Pioglitazone-d (d-S-pio) | 3.2 µM[1] | 260 nM[1] |
| Racemic Pioglitazone | 4.6 µM[1] | Not explicitly reported in the same study |
Table 2: In Vitro Mitochondrial Pyruvate Carrier (MPC) Inhibition
| Compound | Cell Type | IC50 |
| This compound (PXL065) | Permeabilized HepG2 cells | ~3 µM[1] |
| This compound (PXL065) | C2C12 mouse myoblasts | ~10 µM[1] |
| This compound (PXL065) | Rat primary cortical neurons | ~15 µM[1] |
| (S)-Pioglitazone-d (d-S-pio) | Permeabilized HepG2 cells | ~3 µM[1] |
| (S)-Pioglitazone-d (d-S-pio) | C2C12 mouse myoblasts | ~20 µM[1] |
| (S)-Pioglitazone-d (d-S-pio) | Rat primary cortical neurons | ~30 µM[1] |
Table 3: In Vitro Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibition
| Compound | Assay Type | Result |
| This compound (PXL065) | Enzymatic Assay | Retains inhibitory activity of pioglitazone[2][3] |
| Racemic Pioglitazone | Enzymatic Assay | Inhibits ACSL4 activity |
| Rosiglitazone (another TZD) | Enzymatic Assay | Inhibits ACSL4 activity (PPARγ-independent)[4][5] |
Note: A specific IC50 value for this compound on ACSL4 is not available in the provided search results.
Experimental Protocols
PPARγ Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
-
Materials:
-
GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC-1) (acceptor fluorophore)
-
This compound and control compounds
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% BSA, pH 7.4)
-
384-well microplates
-
-
Protocol:
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the GST-PPARγ-LBD, terbium-labeled anti-GST antibody, and the test compound solution.
-
Incubate for a specified period (e.g., 1 hour) at room temperature to allow for ligand binding.
-
Add the fluorescein-labeled coactivator peptide to each well.
-
Incubate for another period (e.g., 1-2 hours) at room temperature to allow for coactivator recruitment.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (for fluorescein) and ~620 nm (for terbium).
-
Calculate the ratio of the emission signals (665 nm / 620 nm). An increase in this ratio indicates coactivator recruitment.
-
Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mitochondrial Pyruvate Carrier (MPC) Activity Assay ([14C]pyruvate Uptake)
This assay measures the rate of radiolabeled pyruvate transport into isolated mitochondria.
-
Materials:
-
Freshly isolated mitochondria from a relevant cell line (e.g., HepG2) or tissue.
-
[14C]pyruvate
-
MPC inhibitor (e.g., UK5099) for control and stop solution.
-
This compound and control compounds.
-
Incubation buffer (e.g., containing KCl, HEPES, MgCl2, and a respiratory inhibitor like rotenone (B1679576) to prevent pyruvate metabolism).
-
Scintillation fluid and vials.
-
-
Protocol:
-
Pre-incubate isolated mitochondria with various concentrations of this compound or vehicle control in incubation buffer on ice.
-
Initiate the uptake reaction by adding [14C]pyruvate to the mitochondrial suspension.
-
Allow the uptake to proceed for a short, defined time (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C to minimize metabolism).
-
Terminate the reaction by adding a stop solution containing a potent MPC inhibitor (e.g., UK5099) and immediately centrifuging the mitochondria through a layer of silicone oil to separate them from the incubation medium.
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Determine the protein concentration of each mitochondrial sample to normalize the data.
-
Plot the rate of pyruvate uptake (nmol/min/mg protein) against the this compound concentration to determine the IC50 value.
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Activity Assay (Radiometric)
This assay measures the enzymatic activity of ACSL4 by quantifying the formation of radiolabeled acyl-CoA from a fatty acid substrate.
-
Materials:
-
Recombinant ACSL4 enzyme or cell lysates containing ACSL4.
-
[14C]-labeled long-chain fatty acid (e.g., arachidonic acid or palmitic acid).
-
ATP, Coenzyme A (CoA), and MgCl2.
-
This compound and control compounds.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Extraction solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).
-
Scintillation fluid and vials.
-
-
Protocol:
-
Pre-incubate the enzyme source (recombinant ACSL4 or cell lysate) with different concentrations of this compound or vehicle control in the reaction buffer.
-
Initiate the reaction by adding the substrate mixture containing [14C]-fatty acid, ATP, CoA, and MgCl2.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the extraction solution.
-
Perform a liquid-liquid extraction to separate the unreacted [14C]-fatty acid (which remains in the organic phase) from the [14C]-acyl-CoA product (which partitions to the aqueous phase).
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the enzyme activity (pmol/min/mg protein).
-
Plot the enzyme activity against the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed in vitro signaling pathways affected by this compound.
Caption: In vitro signaling pathways of this compound.
Experimental Workflow
The logical flow for investigating the in vitro mechanism of action of this compound is depicted below.
References
- 1. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol via a peroxisome proliferator-activated receptor-gamma-independent mechanism in human arterial smooth muscle cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The (R)-Enantiomer of Pioglitazone: A Paradigm Shift in Thiazolidinedione Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pioglitazone (B448), a member of the thiazolidinedione (TZD) class of drugs, has long been utilized for its insulin-sensitizing effects in the management of type 2 diabetes. Conventionally administered as a racemic mixture of its (R)- and (S)-enantiomers, recent investigations have unveiled a fascinating dichotomy in their biological activities. This guide delves into the distinct pharmacological profile of the (R)-enantiomer of pioglitazone, highlighting its primary mechanism of action through the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) and its significantly reduced activity at the peroxisome proliferator-activated receptor-gamma (PPARγ). This separation of activities presents a compelling therapeutic strategy, offering the potential to retain the beneficial metabolic effects of pioglitazone while mitigating the adverse effects associated with potent PPARγ agonism. The development of deuterium-stabilized (R)-pioglitazone, known as PXL065, has been instrumental in elucidating these distinct properties and is currently under clinical investigation for nonalcoholic steatohepatitis (NASH), representing a novel approach to treating metabolic diseases.
Differentiated Biological Activities of Pioglitazone Enantiomers
Pioglitazone's two enantiomers, (R)-pioglitazone and (S)-pioglitazone, exhibit markedly different pharmacological profiles. The (S)-enantiomer is a potent agonist of PPARγ, the nuclear receptor historically considered the primary target of TZDs, responsible for their insulin-sensitizing effects but also linked to side effects such as weight gain and fluid retention.[1][2][3] In stark contrast, the (R)-enantiomer shows negligible activity at PPARγ.[4] Both enantiomers, however, share the ability to inhibit the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[3][5] This differential activity has been a driving force in the development of the deuterium-stabilized (R)-enantiomer, PXL065, to isolate the therapeutic benefits of MPC inhibition from PPARγ-mediated side effects.[1][2]
Quantitative Comparison of Biological Activities
The distinct activities of the pioglitazone enantiomers have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data comparing the (R)- and (S)-enantiomers.
| Parameter | (R)-Pioglitazone (PXL065) | (S)-Pioglitazone (d-S-pio) | Racemic Pioglitazone | Reference(s) |
| PPARγ Activity (EC50) | >100 µM | 3.2 µM | 4.6 µM | [4] |
Table 1: Comparative PPARγ Activity of Pioglitazone Enantiomers. The EC50 values were determined using a coactivator recruitment assay, demonstrating the significantly lower PPARγ agonism of the (R)-enantiomer.
| Parameter | (R)-Pioglitazone | (S)-Pioglitazone | Reference(s) |
| Glucose Uptake in 3T3-L1 cells (% of control) | [6] | ||
| 6.25 µg/mL | 6.65 ± 0.40 | 2.89 ± 0.49 | |
| 12.5 µg/mL | 19.68 ± 0.88 | 14.34 ± 0.53 | |
| 25 µg/mL | 24.84 ± 0.77 | 18.93 ± 0.60 | |
| 50 µg/mL | 27.14 ± 0.31 | 23.38 ± 1.82 | |
| 100 µg/mL | 38.05 ± 0.58 | 34.39 ± 1.15 |
Table 2: In Vitro Glucose Uptake in 3T3-L1 Adipocytes. Data represents the percentage of cells with 2-NBDG uptake after treatment with the respective enantiomers.
| Parameter | (R)-Pioglitazone | (S)-Pioglitazone | Reference(s) |
| Cmax (µg/mL) | 18.73 | Lower | [6] |
| AUC last (hµg/mL) | 260.56 | Lower | [6] |
| AUC INF_obs (hµg/mL) | 266.49 | Lower | [6] |
| Tmax (h) | 4 | 4 | [6] |
| T1/2 (h) | Longer | Shorter | [6] |
Table 3: Pharmacokinetic Parameters of Pioglitazone Enantiomers in Female Albino Wistar Rats. Following oral administration of racemic pioglitazone (30 mg/kg).
Signaling Pathways and Mechanisms of Action
The biological activity of (R)-pioglitazone is primarily mediated through its interaction with the mitochondrial pyruvate carrier, a critical gateway for pyruvate entry into the mitochondria. By inhibiting MPC, (R)-pioglitazone modulates cellular metabolism, which is thought to underlie its therapeutic effects in conditions like NASH.
Caption: Signaling pathway of (R)-pioglitazone via MPC inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (R)-pioglitazone's biological activity.
PPARγ Coactivator Recruitment Assay
This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: Ligand binding to the PPARγ LBD induces a conformational change that facilitates the recruitment of coactivator proteins, which can be measured using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
GST-tagged human PPARγ-LBD
-
Europium-labeled anti-GST antibody
-
Biotinylated coactivator peptide (e.g., from SRC-1)
-
Streptavidin-Allophycocyanin (APC) conjugate
-
Test compounds: (R)-pioglitazone, (S)-pioglitazone, racemic pioglitazone
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the GST-PPARγ-LBD, europium-labeled anti-GST antibody, and the test compound dilutions. Incubate for 1 hour at room temperature.
-
Add the biotinylated coactivator peptide and streptavidin-APC conjugate to the wells. Incubate for another 2 hours at room temperature.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the EC50 values.
-
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay (Radiolabeled Pyruvate Uptake)
This assay directly measures the inhibition of pyruvate transport into isolated mitochondria.
-
Principle: The uptake of radiolabeled [14C]-pyruvate into isolated mitochondria is measured in the presence and absence of inhibitors.
-
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver)
-
[1-14C]-Pyruvate
-
Uptake buffer (e.g., containing KCl, HEPES, and a respiratory inhibitor like rotenone)
-
Stop buffer (e.g., containing a potent MPC inhibitor like UK5099 to halt transport)
-
Scintillation cocktail and vials
-
Test compounds: (R)-pioglitazone, (S)-pioglitazone
-
-
Procedure:
-
Pre-incubate isolated mitochondria with varying concentrations of the test compounds in uptake buffer on ice.
-
Initiate the uptake by adding [1-14C]-pyruvate and incubate for a defined period (e.g., 1-2 minutes) at a low temperature (e.g., 4°C) to minimize metabolism.
-
Terminate the transport by adding the cold stop buffer.
-
Rapidly separate the mitochondria from the uptake medium by centrifugation or filtration.
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 values.
-
Caption: Experimental workflow for the MPC inhibition assay.
Non-Radioactive Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the effect of pioglitazone enantiomers on glucose uptake in a relevant cell model.[6][7]
-
Principle: Differentiated 3T3-L1 adipocytes are treated with the test compounds, and the uptake of a fluorescent glucose analog, 2-NBDG, is quantified by flow cytometry.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds: (R)-pioglitazone, (S)-pioglitazone at concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate.
-
Treat the differentiated adipocytes with the specified concentrations of (R)-pioglitazone and (S)-pioglitazone. A control group receives only the vehicle (e.g., PBS).
-
Incubate the cells with the compounds for a specified duration.
-
Add 2-NBDG to the culture medium and incubate to allow for uptake.
-
Wash the cells with PBS to remove extracellular 2-NBDG.
-
Harvest the cells and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Quantify the percentage of cells that have taken up 2-NBDG.
-
Preclinical and Clinical Evidence for (R)-Pioglitazone (PXL065)
The therapeutic potential of (R)-pioglitazone has been extensively evaluated in preclinical models and is currently being assessed in clinical trials for NASH.
Preclinical Studies in NASH Models
In preclinical models of NASH, PXL065 has demonstrated efficacy comparable to or greater than racemic pioglitazone in improving liver health, without the associated PPARγ-mediated side effects.[1][2]
-
Key Findings:
-
Reduced hepatic triglycerides, free fatty acids, and cholesterol.
-
Amelioration of steatosis, inflammation, and fibrosis.
-
Minimal to no weight gain or fluid retention compared to the (S)-enantiomer.
-
DESTINY-1 Phase 2 Clinical Trial in NASH
The DESTINY-1 trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of PXL065 in patients with noncirrhotic biopsy-proven NASH.[7][8][9]
-
Study Design: Patients received daily oral doses of PXL065 (7.5 mg, 15 mg, or 22.5 mg) or placebo for 36 weeks.
-
Primary Endpoint: Relative change in liver fat content as measured by MRI-proton density fat fraction (MRI-PDFF).
-
Key Results:
| Endpoint | Placebo | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) | Reference(s) |
| Relative Change in Liver Fat Content (%) | - | -21 to -25 (p=0.008-0.02 vs placebo) | -21 to -25 (p=0.008-0.02 vs placebo) | -21 to -25 (p=0.008-0.02 vs placebo) | [2][7] |
| Fibrosis Improvement (≥1 stage without NASH worsening, % of patients) | 17% | 40% | 50% (p=0.06) | 35% | [2][7] |
| Change in HbA1c (%) | - | - | - | -0.41 (p=0.003) | [2][7] |
| Change in HOMA-IR | - | - | - | Significant improvement (p=0.04) | [2][7] |
| Change in Adiponectin (%) | - | - | - | +114 (p<0.0001) | [2][7] |
| Body Weight Change | - | No dose-dependent effect | No dose-dependent effect | No dose-dependent effect | [2][7] |
| Peripheral Edema | - | No significant increase | No significant increase | No significant increase | [2][7] |
Table 4: Key Efficacy and Safety Outcomes from the DESTINY-1 Phase 2 Trial of PXL065 in NASH.
Future Directions and Conclusion
The distinct biological profile of the (R)-enantiomer of pioglitazone, characterized by its inhibition of the mitochondrial pyruvate carrier and lack of significant PPARγ agonism, represents a significant advancement in the understanding and application of thiazolidinedione pharmacology. The development of PXL065 has provided a valuable tool to harness the therapeutic benefits of MPC inhibition while minimizing the undesirable side effects associated with strong PPARγ activation. The promising results from preclinical studies and the DESTINY-1 clinical trial in NASH underscore the potential of (R)-pioglitazone as a novel therapeutic agent for metabolic diseases. Further research will likely focus on fully elucidating the downstream metabolic consequences of MPC inhibition and exploring the therapeutic potential of (R)-pioglitazone in other metabolic and inflammatory conditions. This targeted approach to drug development, focusing on the specific activities of individual enantiomers, exemplifies a more precise and potentially safer strategy for treating complex multifactorial diseases.
References
- 1. Poxel Announces Positive Histology Results from Phase 2 NASH Trial (DESTINY-1) for PXL065, a Novel, Proprietary Deuterium-Stabilized R-stereoisomer of Pioglitazone | Poxel SA [poxelpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay [mdpi.com]
- 7. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 9. Poxel Announces Positive Results from Phase 2 NASH Trial (DESTINY-1) for PXL065, A Novel, Proprietary Deuterium-Stabilized R-Stereoisomer of Pioglitazone | Poxel SA [poxelpharma.com]
(R)-Pioglitazone-d1 as a Tracer in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pioglitazone (B448), a member of the thiazolidolidinedione class of drugs, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and is utilized in the management of type 2 diabetes. It is administered as a racemic mixture of (R)- and (S)-enantiomers which are known to interconvert in vivo. This interconversion complicates the study of the specific pharmacological and pharmacokinetic profiles of each enantiomer. The use of deuterium-stabilized (R)-Pioglitazone, specifically (R)-Pioglitazone-d1 (also known as PXL065), serves as a critical tool in metabolic research. The deuterium (B1214612) atom at the chiral center sterically hinders the racemization, allowing for the isolated investigation of the (R)-enantiomer. This guide provides an in-depth overview of the application of this compound as a tracer, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.
Introduction: The Rationale for a Deuterated Tracer
Pioglitazone improves insulin (B600854) sensitivity primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1] However, the two enantiomers of pioglitazone exhibit different properties. Preclinical studies have suggested that the (S)-enantiomer is primarily responsible for the PPARγ agonist activity and its associated side effects, such as weight gain and edema, while the (R)-enantiomer retains therapeutic efficacy in conditions like non-alcoholic steatohepatitis (NASH) with significantly reduced PPARγ activity.[2][3]
To accurately study the distinct contributions of the (R)-enantiomer to the overall therapeutic effect and its metabolic fate, it is essential to prevent its conversion to the (S)-enantiomer. This compound was developed for this purpose. The substitution of a hydrogen atom with a deuterium atom at the chiral center creates a stronger carbon-deuterium bond, which slows down the keto-enol tautomerism responsible for racemization. This stable isotope-labeled tracer enables researchers to:
-
Precisely quantify the pharmacokinetics of the (R)-enantiomer without interference from the (S)-enantiomer.
-
Elucidate the specific metabolic pathways of (R)-Pioglitazone.
-
Correlate the exposure of the (R)-enantiomer with specific pharmacological effects.
Mechanism of Action: PPARγ Signaling
Pioglitazone exerts its effects by binding to and activating PPARγ. Upon activation by an agonist like pioglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[1][4]
Figure 1: PPARγ Signaling Pathway Activation by this compound.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and clinical efficacy data for the deuterium-stabilized (R)-Pioglitazone (PXL065).
Table 1: Pharmacokinetic Parameters of PXL065 in Healthy Subjects (Phase 1b MAD Trial)[5]
| Dose of PXL065 | Cmax (ng/mL) | AUC (ng*h/mL) |
| 7.5 mg | 3,678 | 2,626 |
| 15 mg | 6,505 | 6,034 |
| 30 mg | 13,802 | 11,286 |
| 45 mg Actos® (comparator) | 12,567 | 13,861 |
Data presented are for the R-pioglitazone enantiomer after seven days of repeated dosing.[2]
Table 2: Clinical Efficacy of PXL065 in Patients with NASH (DESTINY-1 Phase 2 Trial)[6]
| Treatment Group (36 weeks) | Relative Change in Liver Fat Content (from baseline) | % of Patients with ≥1 Stage Fibrosis Improvement |
| Placebo | - | 17% |
| PXL065 7.5 mg | -21% (p=0.024 vs placebo) | 40% |
| PXL065 15 mg | -25% (p=0.009 vs placebo) | 50% (p=0.06 vs placebo) |
| PXL065 22.5 mg | -25% (p=0.008 vs placebo) | 35% |
Experimental Protocols
In Vivo Tracer Administration and Sample Collection
A generalized workflow for an in vivo study using this compound is depicted below.
Figure 2: General Experimental Workflow for an In Vivo Tracer Study.
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[5]
-
Tracer Administration: this compound is administered as a single oral dose (e.g., 30 mg/kg) via gavage.[5]
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
Sample Preparation for LC-MS/MS Analysis
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a related compound). Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[6]
-
Tissue: Homogenize a known weight of tissue in a suitable buffer. Perform protein precipitation as described for plasma. Alternatively, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used.[5]
-
Final Step: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chiral HPLC-MS/MS Method for Enantiomer Separation
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.[7]
-
Chiral Column: A chiral stationary phase is essential for separating the (R) and (S) enantiomers. A cellulose (B213188) tris (3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC) is effective.[5]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 70:30, v/v), is typically used for normal-phase chiral separations.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[5]
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound, its metabolites, and the internal standard. For non-deuterated pioglitazone, a common transition is m/z 357 -> 134.[8] The transition for the d1-tracer would be m/z 358 -> 134 (assuming the deuterium is not lost in the fragment).
-
Metabolic Pathways of Pioglitazone
Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. The main metabolic pathways involve hydroxylation and oxidation. The resulting metabolites, M-III (keto derivative) and M-IV (hydroxy derivative), are pharmacologically active.[3]
Figure 3: Primary Metabolic Pathways of this compound.
Conclusion
This compound is an indispensable tool for dissecting the specific roles of the (R)-enantiomer in the therapeutic actions of pioglitazone. By preventing in vivo racemization, this deuterated tracer allows for precise pharmacokinetic modeling and a clearer understanding of its metabolic fate and contribution to clinical efficacy. The methodologies outlined in this guide provide a framework for researchers to design and execute robust studies utilizing this compound, ultimately contributing to a more nuanced understanding of thiazolidinedione pharmacology and the development of potentially safer and more effective therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chiral Normal Phase HPLC Method For Determination of Pioglitazone Enantiomers on its Marketed Formulation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Stereoselectivity of Pioglitazone Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone (B448), a member of the thiazolidolidinedione (TZD) class of drugs, is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus. It is administered as a racemic mixture of two enantiomers, (R)-pioglitazone and (S)-pioglitazone. While it was initially thought that there were no significant pharmacological differences between the two, emerging evidence has revealed a fascinating stereoselectivity in their biological actions and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the distinct properties of pioglitazone enantiomers, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. Understanding this stereoselectivity is paramount for the rational design of next-generation therapies with improved efficacy and reduced side effects.
Data Presentation: Quantitative Comparison of Pioglitazone Enantiomers
The pharmacological and pharmacokinetic properties of pioglitazone enantiomers exhibit significant differences. The following tables summarize the available quantitative data to facilitate a clear comparison.
Table 1: Comparative Pharmacokinetics of Pioglitazone Enantiomers in Female Albino Wistar Rats (Oral Administration of 30 mg/kg Racemic Pioglitazone) [1]
| Pharmacokinetic Parameter | (R)-Pioglitazone | (S)-Pioglitazone |
| Cmax (µg/mL) | 10.8 ± 1.2 | 4.5 ± 0.8 |
| Tmax (h) | 4 | 4 |
| AUC (0-t) (µg·h/mL) | 125.6 ± 15.2 | 58.7 ± 9.8 |
| AUC (0-∞) (µg·h/mL) | 145.3 ± 18.9 | 65.4 ± 11.2 |
| Half-life (t½) (h) | 8.3 ± 1.5 | 5.6 ± 1.1 |
Data presented as mean ± standard deviation.
Table 2: Differential Binding Affinity and Agonist Activity of Pioglitazone Enantiomers for PPARγ
| Parameter | (R)-Pioglitazone (PXL065) | (S)-Pioglitazone (d-S-pio) | Racemic Pioglitazone |
| PPARγ Binding Affinity (IC50) | 6.5 µM | 260 nM | Not Reported |
| PPARγ Agonist Activity (EC50) | Exhibits little to no PPARγ activity | Potent Agonist (EC50 not specified) | 0.69 µM |
Table 3: Effects of Pioglitazone Enantiomers on Mitochondrial Targets
| Target | (R)-Pioglitazone | (S)-Pioglitazone | Racemic Pioglitazone |
| Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition | Inhibitor | Inhibitor | IC50 = 1.2 µM (binding to mitochondrial membranes) |
| Mitochondrial Complex I Inhibition | Not Reported | Not Reported | Inhibits activity (IC50 not specified) |
Core Signaling Pathways and Mechanisms of Action
The stereoselectivity of pioglitazone enantiomers is most evident in their distinct primary molecular targets: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Mitochondrial Pyruvate Carrier (MPC).
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling Pathway
The (S)-enantiomer of pioglitazone is the primary binder and potent agonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[2] Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid homeostasis.
Caption: PPARγ signaling pathway activated by (S)-pioglitazone.
Mitochondrial Pyruvate Carrier (MPC) Inhibition Pathway
Both (R)- and (S)-pioglitazone have been shown to inhibit the Mitochondrial Pyruvate Carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3] Inhibition of MPC shifts cellular metabolism away from glucose oxidation. The (R)-enantiomer is considered the primary contributor to this effect.
Caption: Inhibition of the Mitochondrial Pyruvate Carrier by (R)-pioglitazone.
Experimental Protocols
Chiral Separation of Pioglitazone Enantiomers by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the separation and quantification of pioglitazone enantiomers in biological matrices.
Logical Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Detailed Methodology: [4]
-
Column: A chiral stationary phase column, such as an amylose-based column (e.g., CHIRALPAK IA), is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate) is commonly employed. The ratio is optimized for optimal separation.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Temperature: The column temperature is controlled (e.g., 25°C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where both enantiomers absorb (e.g., 269 nm) is used for quantification.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is used to isolate the enantiomers from the biological matrix (e.g., plasma).
-
Quantification: The peak areas of the separated enantiomers are compared to calibration curves prepared with known concentrations of the pure enantiomers.
PPARγ Ligand Binding Assay
To determine the binding affinity of each enantiomer to the PPARγ receptor, a competitive radioligand binding assay can be performed.
Experimental Workflow for PPARγ Binding Assay:
Caption: Workflow for a competitive PPARγ radioligand binding assay.
Detailed Methodology:
-
Receptor Source: The PPARγ ligand-binding domain (LBD) can be expressed in and purified from E. coli or obtained from commercial sources.
-
Radioligand: A high-affinity radiolabeled PPARγ agonist, such as [3H]-rosiglitazone, is used.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain receptor integrity.
-
Procedure: A constant concentration of the PPARγ receptor and the radioligand are incubated with increasing concentrations of the unlabeled test compound (each pioglitazone enantiomer).
-
Separation: After incubation, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
Conclusion
The stereoselectivity of pioglitazone enantiomers presents a compelling case for the development of enantiopure drugs. The (S)-enantiomer is the key driver of the PPARγ-mediated insulin-sensitizing effects, while the (R)-enantiomer is primarily responsible for the inhibition of the mitochondrial pyruvate carrier. This dichotomy in their mechanisms of action opens up new avenues for designing targeted therapies. For instance, selective MPC inhibitors based on the (R)-pioglitazone scaffold could potentially offer therapeutic benefits for conditions like non-alcoholic steatohepatitis (NASH) without the PPARγ-associated side effects of weight gain and fluid retention. A thorough understanding of the distinct pharmacological profiles of each enantiomer is, therefore, essential for drug development professionals seeking to optimize the therapeutic index of this important class of drugs. Further research to elucidate the precise quantitative contributions of each enantiomer to the overall therapeutic effect and side-effect profile of racemic pioglitazone is warranted.
References
- 1. pnas.org [pnas.org]
- 2. Pioglitazone leads to an inactivation and disassembly of complex I of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Core Preclinical Application: Bioanalytical Internal Standard
An in-depth analysis of the preclinical research landscape for (R)-Pioglitazone-d1 reveals its position as a highly specialized, isotopically labeled compound designed for advanced metabolic and pharmacokinetic studies. While research directly focused on the therapeutic applications of this compound is not extensively published, its primary role is as an internal standard in bioanalytical assays to precisely quantify (R)-Pioglitazone, the active enantiomer of the widely used anti-diabetic drug, Pioglitazone.
This compound is a deuterated form of (R)-Pioglitazone. The introduction of a deuterium (B1214612) atom provides a distinct mass signature, making it an ideal tool for mass spectrometry-based methods. This allows researchers to differentiate it from the non-labeled (R)-Pioglitazone present in a biological sample, ensuring accurate and sensitive quantification.
The principal application of this compound is in pharmacokinetic (PK) and drug metabolism studies. When studying the absorption, distribution, metabolism, and excretion (ADME) of (R)-Pioglitazone, a known quantity of this compound is added to biological samples (e.g., plasma, urine) as an internal standard. This is crucial for correcting for any loss of the analyte during sample preparation and analysis, thereby enhancing the accuracy and precision of the results obtained from techniques like liquid chromatography-mass spectrometry (LC-MS).
Pharmacology of the Parent Compound: (R)-Pioglitazone
To understand the context of this compound's use, it is essential to consider the pharmacology of its non-deuterated counterpart, (R)-Pioglitazone. Pioglitazone itself is administered as a racemic mixture of its (R)- and (S)-enantiomers. Both enantiomers are active and interconvert in vivo. They are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to improved insulin (B600854) sensitivity, making Pioglitazone an effective treatment for type 2 diabetes.
Experimental Protocols
A core application of this compound is in the analytical quantification of (R)-Pioglitazone in biological matrices. Below is a representative experimental protocol for such an analysis.
Protocol: Quantification of (R)-Pioglitazone in Plasma using LC-MS/MS
1. Objective: To accurately measure the concentration of (R)-Pioglitazone in plasma samples from preclinical studies.
2. Materials:
- (R)-Pioglitazone analytical standard
- This compound (internal standard)
- Blank plasma (from the same species as the study animals)
- Acetonitrile (ACN)
- Formic acid
- Water (HPLC-grade)
- Solid-phase extraction (SPE) cartridges
3. Preparation of Standard and Quality Control (QC) Samples:
- Prepare stock solutions of (R)-Pioglitazone and this compound in a suitable organic solvent (e.g., methanol (B129727) or ACN).
- Create a series of calibration standards by spiking blank plasma with known concentrations of (R)-Pioglitazone.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation:
- Thaw plasma samples from the preclinical study.
- To a 100 µL aliquot of each plasma sample, standard, and QC, add a fixed amount of the this compound internal standard solution.
- Perform protein precipitation by adding a volume of cold ACN (e.g., 300 µL).
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- (Optional but recommended for cleaner samples) Perform solid-phase extraction on the supernatant to further remove interfering substances.
- Evaporate the final eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate (R)-Pioglitazone from other plasma components.
- Flow Rate: A typical flow rate for analytical LC.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor the specific mass transition for (R)-Pioglitazone (parent ion -> daughter ion).
- Monitor the specific mass transition for this compound (parent ion -> daughter ion).
6. Data Analysis:
- Calculate the peak area ratio of (R)-Pioglitazone to this compound for each sample.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of (R)-Pioglitazone in the study samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
Below is a diagram illustrating the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a preclinical pharmacokinetic study of (R)-Pioglitazone.
This workflow highlights the critical step where the deuterated internal standard, this compound, is introduced to ensure the integrity of the quantitative data, which is then used for pharmacokinetic modeling to determine key parameters like maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC).
A Technical Guide to Utilizing (R)-Pioglitazone-d1 for Elucidating Insulin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pioglitazone (B448), a thiazolidinedione (TZD) class drug, has long been a cornerstone in managing type 2 diabetes due to its insulin-sensitizing effects.[1][2] However, its clinical use is hampered by side effects such as weight gain, fluid retention, and bone fractures, which are primarily linked to its genomic mechanism of action via peroxisome proliferator-activated receptor gamma (PPARγ) activation.[1][3] Pioglitazone is a racemic mixture of rapidly interconverting (R)- and (S)-enantiomers.[4][5] Recent breakthroughs have revealed that these enantiomers possess distinct pharmacological profiles. The (S)-enantiomer is a potent PPARγ agonist, responsible for both the therapeutic glycemic control and the undesirable side effects.[3][5] In contrast, the (R)-enantiomer exhibits minimal PPARγ activity but retains non-genomic actions, notably the inhibition of the Mitochondrial Pyruvate (B1213749) Carrier (MPC).[4][5][6]
To harness the therapeutic potential of the (R)-enantiomer while preventing its conversion to the (S)-form, deuterium-stabilized (R)-pioglitazone (also known as PXL065) was developed.[3][4] This deuteration at the chiral center provides a stable, functionally distinct molecule. (R)-Pioglitazone-d1 serves as a unique pharmacological tool to dissect the non-PPARγ-mediated pathways of insulin (B600854) sensitization and explore therapeutic strategies for metabolic diseases like nonalcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD) with a potentially improved safety profile.[3][4][6]
Core Mechanisms of Action: A Dichotomy of Pathways
The discovery of the distinct roles of pioglitazone's enantiomers has challenged the long-held belief that all its benefits are mediated through PPARγ activation.[3] this compound's mechanism is centered on its non-genomic activity, primarily through the inhibition of the Mitochondrial Pyruvate Carrier (MPC).
The PPARγ-Independent Pathway: this compound and MPC Inhibition
The primary non-genomic target of (R)-pioglitazone is the Mitochondrial Pyruvate Carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[7][8][9] By inhibiting the MPC, this compound modulates cellular metabolism in several key ways:[5][9]
-
Reduces de novo lipogenesis: Limiting pyruvate entry into the mitochondria decreases the substrate available for conversion into acetyl-CoA, a primary building block for fatty acid synthesis.[5]
-
Increases fatty acid oxidation: A reduction in pyruvate-driven mitochondrial respiration can trigger a compensatory increase in the oxidation of fatty acids for energy.[9]
-
Modulates hepatic glucose production: Pioglitazone has been shown to suppress hepatocellular glucose production by inhibiting pyruvate metabolism.[7]
These effects contribute to improved insulin sensitivity and are particularly relevant in conditions like NASH, where excess hepatic lipid accumulation is a key pathological feature.[3][6]
The PPARγ-Dependent Pathway: The Role of (S)-Pioglitazone
The (S)-enantiomer of pioglitazone is a potent agonist of PPARγ, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism.[1][2][3] Activation of PPARγ leads to:
-
Enhanced Insulin Sensitivity: Upregulation of genes like glucose transporter type 4 (GLUT4) increases glucose uptake in muscle and adipose tissue.[1][10]
-
Adipose Tissue Remodeling: Promotes the storage of lipids in subcutaneous fat, which is considered less metabolically harmful than visceral fat.[1]
-
Adverse Effects: This genomic pathway is also responsible for the well-documented side effects of pioglitazone, including weight gain and edema.[3][4]
The distinct mechanisms of the two enantiomers are visualized in the signaling pathway diagram below.
Caption: Dichotomy of Pioglitazone Enantiomer Signaling Pathways.
Quantitative Data Analysis
The separation of pioglitazone's enantiomers has enabled precise quantification of their distinct activities and clinical effects.
Table 1: Comparative In Vitro Activity of Pioglitazone Enantiomers
| Compound | Target | Assay Type | Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| This compound (PXL065) | PPARγ | Coactivator Recruitment | EC₅₀ | >100 µM | [3] |
| (S)-Pioglitazone | PPARγ | Coactivator Recruitment | EC₅₀ | 3.2 µM | [3] |
| Racemic Pioglitazone | PPARγ | Coactivator Recruitment | EC₅₀ | 4.6 µM | [3] |
| This compound (PXL065) | MPC | Inhibition Assay | IC₅₀ | 7-9 µM | [4] |
| Racemic Pioglitazone | MPC | Inhibition Assay | IC₅₀ | 7-9 µM |[4] |
EC₅₀ (Half-maximal effective concentration) for PPARγ activation indicates that PXL065 has negligible activity compared to the (S)-enantiomer. A lower EC₅₀ value signifies higher potency. IC₅₀ (Half-maximal inhibitory concentration) for MPC inhibition shows that PXL065 retains the full potency of the parent racemic drug.
Table 2: Key Efficacy Endpoints from Phase 2 Trial of PXL065 in NASH Patients (36 Weeks)
| Endpoint | Placebo | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) | Reference(s) |
|---|---|---|---|---|---|
| Relative Change in Liver Fat (%) | - | -21% (p=0.02) | -21% (p=0.02) | -25% (p=0.008) | [11][12] |
| Fibrosis Improvement (≥1 stage) | 17% | 40% | 50% (p=0.06) | 35% | [11][12] |
| Change in HbA1c (%) | - | - | - | -0.41% (p=0.003) | [11][12] |
| Change in Adiponectin (%) | - | - | - | +114% (p<0.0001) | [11][12] |
| Body Weight Change | No dose-dependent effect observed across groups | No PXL065-related peripheral edema signal observed |[11][12] |
Data demonstrates that PXL065 significantly reduces liver fat and improves metabolic markers without the PPARγ-associated side effects of weight gain and edema.
Experimental Protocols
Utilizing this compound effectively requires specific methodologies to differentiate its non-genomic effects from PPARγ-mediated actions.
Protocol: PPARγ Coactivator Recruitment Assay
-
Objective: To quantify the PPARγ agonist activity of this compound compared to (S)-pioglitazone and racemic pioglitazone.
-
Principle: This cell-free fluorescence-based assay measures the binding affinity of a compound to the PPARγ ligand-binding domain (LBD), which in turn recruits a coactivator peptide.
-
Materials:
-
Recombinant human PPARγ-LBD protein.
-
Fluorescently labeled coactivator peptide.
-
This compound (PXL065), (S)-pioglitazone, and racemic pioglitazone.
-
Rosiglitazone (as a positive control).
-
Assay buffer and microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in assay buffer.
-
In a microplate, combine the PPARγ-LBD protein, the fluorescently labeled coactivator peptide, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal to quantify the amount of coactivator peptide recruited to the LBD.
-
The results are typically expressed as a percentage of the response to a saturating concentration of a potent agonist like rosiglitazone.[4]
-
-
Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value for each compound.
Protocol: Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on mitochondrial pyruvate transport.
-
Principle: This assay measures oxygen consumption in isolated mitochondria or permeabilized cells. Inhibition of MPC will specifically reduce respiration when pyruvate is the sole substrate, but not when other substrates that bypass MPC (like succinate) are used.[8]
-
Materials:
-
Isolated mitochondria or permeabilized cells (e.g., C2C12 myoblasts).[8]
-
Respiration buffer.
-
Substrates: Pyruvate, malate (B86768), succinate (B1194679), rotenone (B1679576).
-
This compound (PXL065) and other test compounds.
-
UK5099 (a known MPC inhibitor, as a positive control).
-
High-resolution respirometer.
-
-
Procedure:
-
Add isolated mitochondria or permeabilized cells to the respirometer chamber containing respiration buffer.
-
Add pyruvate and malate to initiate pyruvate-driven respiration and measure the baseline oxygen consumption rate.
-
Inject increasing concentrations of this compound or control compounds into the chamber and record the change in oxygen consumption.
-
To confirm specificity, perform a parallel experiment using succinate (plus rotenone to inhibit Complex I) as the substrate. MPC inhibitors should not affect succinate-driven respiration.[8]
-
-
Data Analysis: Calculate the percentage inhibition of pyruvate-driven respiration at each compound concentration. Plot the data to determine the IC₅₀ value.
Caption: General Experimental Workflow for this compound Research.
Conclusion and Future Directions
This compound (PXL065) represents a significant advancement in the study of insulin resistance and related metabolic disorders. By isolating the non-genomic, MPC-inhibiting activity of the (R)-enantiomer from the potent PPARγ agonism of the (S)-enantiomer, it provides an invaluable tool for researchers. Preclinical and clinical data strongly suggest that this molecule retains the efficacy of racemic pioglitazone in treating conditions like NASH while mitigating the PPARγ-mediated side effects that have limited its use.[3][11][12]
Future research should continue to explore the full therapeutic potential of this targeted approach. Investigating the role of MPC inhibition in other insulin-resistant states and metabolic diseases could open new avenues for treatment. Furthermore, long-term clinical trials are warranted to confirm the histological benefits and establish the long-term safety profile of this compound. This targeted, mechanism-based drug design approach exemplifies a promising strategy for developing safer and more effective therapies for complex metabolic diseases.
References
- 1. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing High-Purity (R)-Pioglitazone-d1 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sourcing high-purity (R)-Pioglitazone-d1, a deuterated isotopologue of the R-enantiomer of Pioglitazone (B448). This compound, also known in development as PXL065 or DRX-065, is of significant interest for research in non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (X-ALD), and hypertrophic cardiomyopathy due to its unique pharmacological profile.[1][2][3] This guide covers potential suppliers, synthesis and purification strategies, analytical methods for quality control, and its primary research applications.
Sourcing and Availability
This compound is a specialized research chemical and is not as readily available as its non-deuterated counterpart. The primary sources are specialized chemical synthesis companies.
Table 1: Potential Suppliers of this compound
| Supplier | Product Name | CAS Number | Availability | Notes |
| MedChemExpress | This compound ((R)-U 72107-d1) | 1259828-75-5 | Inquire | For research use only. |
| MedKoo | DRX-065 | 1259828-75-5 | Custom Synthesis | Minimum order of 1 gram. |
IUPAC Name: (5R)-5-Deuterio-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1]
Synthesis, Purification, and Characterization
Synthesis via Deuterium-Enabled Chiral Switching (DECS)
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature as a clinical drug candidate. However, the general strategy employed is a novel technique known as "Deuterium-Enabled Chiral Switching" (DECS).[4][5] This method leverages the kinetic isotope effect to stabilize a specific enantiomer of a racemic mixture that would otherwise interconvert.
The synthesis of PXL065 involves a deuterium (B1214612)/hydrogen (D/H) exchange from pioglitazone hydrochloride, followed by the separation of the stereoisomers.[6]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound via DECS.
Purification
High purity is critical for research applications. Based on established methods for pioglitazone, a potential purification protocol would involve recrystallization.
Table 2: Example Recrystallization Protocol for Pioglitazone
| Step | Procedure |
| 1. Dissolution | Dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF). |
| 2. Precipitation | Gradually add a mixture of acetone (B3395972) and methanol (B129727) (e.g., 1:1 v/v) to the hot solution to induce precipitation. |
| 3. Cooling | Slowly cool the mixture to room temperature or below to maximize crystal formation. |
| 4. Isolation | Isolate the purified crystals by filtration. |
| 5. Washing | Wash the crystals with a cold solvent mixture (e.g., acetone/methanol). |
| 6. Drying | Dry the purified product under vacuum. |
Note: This is a general protocol for pioglitazone and would require optimization for this compound.
Analytical Characterization for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
2.3.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pioglitazone and its analogues.
Table 3: Example HPLC Method Parameters for Pioglitazone Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 50:50 v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 269 nm | [7] |
| Retention Time | Dependent on specific conditions, but typically < 10 min | [7] |
For the analysis of this compound, a chiral HPLC method would be necessary to determine the enantiomeric purity.
2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of pioglitazone and its metabolites, and can be adapted for the deuterated form. A method using deuterated internal standards has been developed for pioglitazone.[8]
Table 4: Example LC-MS/MS Parameters for Pioglitazone Analysis
| Parameter | Condition | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| MRM Transition | m/z 357 -> 134 for Pioglitazone | [9] |
| Internal Standard | Deuterated Pioglitazone | [8] |
For this compound, the expected parent ion would be m/z 358.
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound and for identifying any impurities. The deuterium incorporation at the C5 position of the thiazolidinedione ring will result in the absence of the corresponding proton signal in the ¹H NMR spectrum.
Research Applications and Mechanism of Action
This compound (PXL065) is being investigated for its therapeutic potential in several metabolic and rare diseases. Its primary advantage over racemic pioglitazone is its significantly reduced activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is associated with side effects like weight gain and edema.[6][10]
The therapeutic effects of this compound are believed to be mediated through non-PPARγ pathways, including the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC).[6][11]
Signaling Pathway of Pioglitazone and this compound:
Caption: Differential signaling of Pioglitazone and this compound.
Experimental Protocols
Sample Preparation for HPLC Analysis
A general procedure for preparing a sample of this compound for HPLC analysis is as follows:
-
Standard Solution: Accurately weigh a small amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Workflow for Sourcing and Quality Control
Caption: Workflow for sourcing and quality control of this compound.
Conclusion
Sourcing high-purity this compound for research requires careful consideration of specialized suppliers and rigorous analytical characterization. While detailed synthesis protocols are not widely available, the "Deuterium-Enabled Chiral Switching" strategy provides a conceptual framework. Researchers should employ a multi-faceted analytical approach, including chiral HPLC, LC-MS/MS, and NMR, to ensure the identity, purity, and enantiomeric excess of the material before its use in experimental studies. The unique pharmacological profile of this compound, with its reduced PPARγ activity, makes it a valuable tool for investigating the therapeutic potential of mitochondrial pyruvate carrier inhibition in various metabolic and rare diseases.
References
- 1. PXL065 - Wikipedia [en.wikipedia.org]
- 2. Pioglitazone modulates the proliferation and apoptosis of vascular smooth muscle cells via peroxisome proliferators-activated receptor-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone, a PPARγ agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. deuterx.com [deuterx.com]
- 6. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (R)-Pioglitazone-d1 as an Internal Standard in LC-MS/MS Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. francelab.com.ar [francelab.com.ar]
- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Pioglitazone Enantiomers Using (R)-Pioglitazone-d1 as an Internal Standard
Application Note & Protocol
This document provides a detailed methodology for the quantitative analysis of pioglitazone (B448) enantiomers, (R)- and (S)-pioglitazone, in biological matrices. The protocol utilizes a stable isotope-labeled internal standard, (R)-Pioglitazone-d1, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of pioglitazone.
Introduction
Pioglitazone is a thiazolidinedione class oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It contains a single chiral center, existing as two enantiomers, (R)- and (S)-pioglitazone. Although the racemic mixture is used clinically, the enantiomers can exhibit different pharmacological and pharmacokinetic profiles. Therefore, the stereoselective analysis of pioglitazone is crucial for a comprehensive understanding of its disposition and therapeutic effects.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated analog of the (R)-enantiomer, is an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This leads to high accuracy and precision by correcting for variability during sample preparation and analysis.
This application note describes a validated LC-MS/MS method for the chiral separation and quantification of pioglitazone enantiomers in plasma samples.
Experimental Protocols
Materials and Reagents
-
(R)-Pioglitazone and (S)-Pioglitazone reference standards
-
This compound (Internal Standard, IS)
-
HPLC grade acetonitrile (B52724), methanol, isopropanol, and n-hexane
-
Formic acid
-
Ultrapure water
-
Human or rat plasma (with appropriate anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Chiral stationary phase column (e.g., Phenomenex Lux Cellulose-2, Chiralpak IC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Note: Chromatographic conditions may need to be optimized based on the specific chiral column and instrumentation used.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pioglitazone (R and S): m/z 357.1 -> 134.1
-
This compound (IS): m/z 358.1 -> 135.1
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: Mass spectrometer parameters should be optimized for the specific instrument to achieve maximum sensitivity and signal-to-noise ratio.
Data Presentation
The following tables summarize the quantitative data from representative studies on the analysis of pioglitazone enantiomers.
Table 1: Chromatographic and Method Validation Parameters
| Parameter | (R)-Pioglitazone | (S)-Pioglitazone | Reference |
| Retention Time (min) | ~15 | ~20 | [3] |
| Linearity Range (µg/mL) | 0.25 - 50 | 0.25 - 50 | [3] |
| Correlation Coefficient (r²) | >0.9990 | >0.9990 | [3] |
| Limit of Quantification (µg/mL) | 0.25 | 0.25 | [3] |
| Intra-day Precision (RSD %) | <10% | <10% | [3][4] |
| Inter-day Precision (RSD %) | <10% | <10% | [3][4] |
| Accuracy (RE %) | <10% | <10% | [3][4] |
| Extraction Recovery (%) | 82.37 - 91.38 | 82.37 - 91.38 | [3] |
Table 2: Alternative Chiral HPLC Method Parameters
| Parameter | (R)-Pioglitazone | (S)-Pioglitazone | Reference |
| Column | Phenomenox i-Amylose-3 (150 mm × 4.6 mm) of 5 µm | Phenomenox i-Amylose-3 (150 mm × 4.6 mm) of 5 µm | [5][6] |
| Mobile Phase | 10 mM ammonium acetate buffer in Millipore water and acetonitrile in 60:40 (v/v) | 10 mM ammonium acetate buffer in Millipore water and acetonitrile in 60:40 (v/v) | [5][6] |
| Flow Rate | 0.6 mL/min | 0.6 mL/min | [5][6] |
| Detection Wavelength | 265 nm | 265 nm | [5][6] |
| Retention Time (min) | 7.4 | 3.1 | [5][6] |
| Linearity Range (µg/mL) | 3-7 | 9-21 | [7] |
| Within-run Precision (%) | 0.1606–0.9889 | 0.2080–0.7919 | [5][6] |
| Between-run Precision (%) | 0.1606–0.9889 | 0.2080–0.7919 | [5][6] |
| Accuracy (%) | 99.86 to 100.36 | 99.84 to 99.94 | [5][6] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantitative analysis of pioglitazone enantiomers.
Caption: Experimental workflow for the quantitative analysis of pioglitazone enantiomers.
Caption: Logical relationship of chiral separation and detection.
References
- 1. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. francelab.com.ar [francelab.com.ar]
- 4. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of (R)-Pioglitazone-d1 in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Pioglitazone-d1 in human plasma. This compound is a deuterated analog of Pioglitazone, an oral anti-diabetic agent of the thiazolidinedione class. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput bioanalysis.
Introduction
Pioglitazone is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a key role in regulating glucose and lipid metabolism.[1][2] By activating PPAR-γ, Pioglitazone enhances insulin (B600854) sensitivity in peripheral tissues and the liver, leading to improved glycemic control in patients with type 2 diabetes.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by LC-MS/MS, as it compensates for variability in sample processing and matrix effects. This application note provides a detailed protocol for the reliable determination of this compound in a biological matrix.
Experimental
Materials and Reagents
-
This compound and Pioglitazone reference standards were of high purity (≥98%).
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid were used.[3]
-
Ultrapure water was generated by a water purification system.[3]
-
Human plasma was sourced from healthy volunteers.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pioglitazone) | m/z 357.1 → 134.1 |
| MRM Transition (this compound) | m/z 358.1 → 135.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Pioglitazone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Pioglitazone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least four levels of quality control (QC) samples (LQC, MQC, HQC, and ULOQ) in the same manner.
-
Spiking: Spike the calibration standards and QC working solutions into blank human plasma to achieve the desired concentration range.
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for sample extraction:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The method was validated according to regulatory guidelines, and the key results are summarized below.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 | 85-115 |
| LQC | 3 | < 15 | < 15 | 85-115 | 85-115 |
| MQC | 100 | < 15 | < 15 | 85-115 | 85-115 |
| HQC | 800 | < 15 | < 15 | 85-115 | 85-115 |
Stability
This compound was found to be stable in human plasma under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80 °C.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Pioglitazone Signaling Pathway
Caption: Simplified signaling pathway of Pioglitazone via PPAR-γ activation.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, and reliable, making it well-suited for supporting pharmacokinetic and other clinical studies of Pioglitazone. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis.
References
Application Notes and Protocols for a Pharmacokinetic Study of (R)-Pioglitazone-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone (B448) is a thiazolidinedione class drug used in the management of type 2 diabetes.[1][2] It acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism.[1][3][4][5] Activation of PPARγ enhances tissue sensitivity to insulin (B600854) and curtails hepatic glucose production.[1] Pioglitazone is administered as a racemic mixture, and its enantiomers have been shown to interconvert in vivo.[1]
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed to modify the pharmacokinetic properties of drugs.[6][7][8] This modification can lead to a slower rate of metabolism due to the kinetic isotope effect, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen.[7][9] (R)-Pioglitazone-d1 is a deuterated isotopolog of the (R)-enantiomer of pioglitazone. This document outlines a detailed protocol for a preclinical pharmacokinetic study of this compound in a rat model, including the bioanalytical methodology for its quantification and a comparison of its hypothetical pharmacokinetic profile against its non-deuterated counterpart.
Signaling Pathway of Pioglitazone
Pioglitazone exerts its therapeutic effects by modulating the transcription of genes involved in glucose and lipid metabolism.[3] The diagram below illustrates the signaling pathway initiated by pioglitazone.
Preclinical Pharmacokinetic Study Protocol
This protocol describes a single-dose pharmacokinetic study of this compound compared to (R)-Pioglitazone in male Sprague-Dawley rats. The objective is to determine and compare key pharmacokinetic parameters.
1. Materials and Reagents:
-
This compound (Test Article)
-
(R)-Pioglitazone (Reference Compound)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
K2-EDTA tubes for blood collection
-
Anesthesia (e.g., isoflurane)
-
Standard laboratory equipment for dosing and blood collection
2. Animal Housing and Acclimatization:
-
Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Allow for an acclimatization period of at least 7 days before the study.
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
3. Experimental Design:
-
Groups:
-
Group 1 (n=6): (R)-Pioglitazone, 10 mg/kg, oral gavage (p.o.)
-
Group 2 (n=6): this compound, 10 mg/kg, p.o.
-
Group 3 (n=6): (R)-Pioglitazone, 2 mg/kg, intravenous (i.v.)
-
Group 4 (n=6): this compound, 2 mg/kg, i.v.
-
-
Dosing:
-
Prepare dosing solutions in the selected vehicle on the day of the experiment.
-
Administer the respective compounds to each group via the specified route.
-
4. Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points:
-
Oral Dosing: Pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Intravenous Dosing: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Collect blood into K2-EDTA tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines the workflow for the preclinical pharmacokinetic experiment.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and (R)-Pioglitazone in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Rosiglitazone or a stable isotope-labeled pioglitazone).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
(R)-Pioglitazone: m/z 357.1 -> 134.1
-
This compound: m/z 358.1 -> 135.1 (hypothetical transition, assuming deuteration on the pyridine (B92270) ring)
-
Internal Standard (Rosiglitazone): m/z 358.1 -> 135.1
-
3. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (calculated from oral and IV data).
Hypothetical Pharmacokinetic Data
The following tables summarize the hypothetical mean pharmacokinetic parameters for (R)-Pioglitazone and this compound following oral and intravenous administration in rats. This data is for illustrative purposes to demonstrate the potential impact of deuteration. The introduction of deuterium is expected to slow metabolism, leading to increased exposure (AUC) and a longer half-life.[9]
Table 1: Pharmacokinetic Parameters after Oral Administration (10 mg/kg)
| Parameter | (R)-Pioglitazone | This compound | % Change |
| Cmax (ng/mL) | 1550 ± 250 | 1600 ± 280 | +3.2% |
| Tmax (h) | 2.0 ± 0.5 | 2.2 ± 0.6 | +10.0% |
| AUC(0-inf) (ng*h/mL) | 8500 ± 1200 | 12750 ± 1800 | +50.0% |
| t1/2 (h) | 6.5 ± 1.1 | 9.8 ± 1.5 | +50.8% |
Table 2: Pharmacokinetic Parameters after Intravenous Administration (2 mg/kg)
| Parameter | (R)-Pioglitazone | This compound | % Change |
| AUC(0-inf) (ng*h/mL) | 2100 ± 300 | 2520 ± 350 | +20.0% |
| t1/2 (h) | 6.2 ± 0.9 | 9.3 ± 1.3 | +50.0% |
| CL (L/h/kg) | 0.95 ± 0.15 | 0.79 ± 0.12 | -16.8% |
| Vd (L/kg) | 8.2 ± 1.2 | 8.1 ± 1.1 | -1.2% |
Table 3: Calculated Bioavailability
| Compound | Bioavailability (F%) |
| (R)-Pioglitazone | 80.9% |
| This compound | 101.2% |
Note: Data are presented as mean ± standard deviation. This data is hypothetical and for illustrative purposes only.
Conclusion
This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic study of this compound. The strategic placement of deuterium is anticipated to beneficially alter the drug's metabolic profile, leading to reduced clearance and increased systemic exposure. The successful execution of this study will provide critical data for the further development of this compound as a potentially improved therapeutic agent for type 2 diabetes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone Mechanism of Action: A Clear Clinical Guide [canadianinsulin.com]
- 5. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neulandlabs.com [neulandlabs.com]
Application Notes and Protocols for (R)-Pioglitazone-d1 Analysis in Plasma
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of (R)-Pioglitazone-d1 in plasma for bioanalytical studies. The following sections offer a comprehensive guide to three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), enabling researchers to select and implement the most suitable method for their analytical needs.
Introduction
(R)-Pioglitazone is an enantiomer of the thiazolidinedione class of drugs used in the treatment of type 2 diabetes. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification by correcting for matrix effects and variations in sample processing. The choice of sample preparation technique is critical for achieving reliable and reproducible results in the analysis of this compound in a complex biological matrix like plasma. This document outlines validated methods for its extraction and subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between speed, cost, and cleanliness of the final extract. The following tables summarize key quantitative parameters for the different techniques discussed in this document, based on published methodologies for pioglitazone (B448) and its analogs.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Separation based on differential solubility between two immiscible liquid phases. | Analyte retention on a solid sorbent and elution with a solvent. |
| Processing Time | Fast | Moderate | Slow to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Potential for Matrix Effects | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Table 2: Performance Characteristics of Pioglitazone Plasma Assays
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 10-3000[1] | 0.2-1250[2] | 15-3000[3] |
| Intra-day Precision (%CV) | < 10%[2] | < 5%[2] | < 15% |
| Inter-day Precision (%CV) | < 10%[2] | < 5%[2] | < 15% |
| Extraction Recovery (%) | > 90% | 82-96%[4] | > 85%[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[1] | 0.2[2] | 15[3] |
Experimental Protocols
The following are detailed protocols for each sample preparation technique. It is recommended to use a deuterated internal standard, such as Pioglitazone-d4, when analyzing this compound to ensure the highest accuracy.[1]
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) working solution (e.g., Pioglitazone-d4 in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Micropipettes and tips
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
Protocol:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or a well plate.
-
The supernatant is ready for direct injection into the LC-MS/MS system or can be evaporated to dryness and reconstituted in the mobile phase.
References
- 1. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of glimepiride and pioglitazone in human plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (R)-Pioglitazone-d1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pioglitazone-d1, also known as PXL065, is a deuterated and stabilized form of the (R)-enantiomer of Pioglitazone (B448). Pioglitazone itself is a member of the thiazolidinedione (TZD) class of drugs, primarily known for its role as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is a key regulator of glucose and lipid metabolism.[1] However, recent research has revealed that the two enantiomers of Pioglitazone, (R)- and (S)-Pioglitazone, possess distinct pharmacological profiles. The (S)-enantiomer is primarily responsible for the potent activation of PPARγ, which is associated with both the therapeutic effects on insulin (B600854) sensitivity and side effects such as weight gain and edema.[2][3]
Conversely, the (R)-enantiomer exhibits significantly reduced PPARγ activity.[2][3] Deuterium stabilization at the chiral center of (R)-Pioglitazone prevents its in vivo conversion to the (S)-enantiomer, making this compound an invaluable tool for isolating and studying the PPARγ-independent effects of Pioglitazone.[2] These non-genomic actions are thought to be mediated, at least in part, through the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC).[2][4][5][6]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to explore its biological activities, particularly focusing on its PPARγ-independent mechanisms.
Core Applications and Rationale for Use
The primary rationale for using this compound in cell-based assays is to investigate the biological effects of Pioglitazone that are not mediated by the activation of PPARγ. This allows researchers to dissect the compound's multifaceted mechanism of action.
Key research areas for this compound include:
-
Metabolic Studies: Investigating the role of MPC inhibition and other non-genomic pathways in regulating cellular metabolism.
-
Anti-inflammatory Research: Elucidating the PPARγ-independent anti-inflammatory properties of Pioglitazone.
-
Cytotoxicity and Anti-proliferative Studies: Assessing the effects of (R)-Pioglitazone on cancer cell viability and proliferation, independent of PPARγ activation.
-
Comparative Studies: Using this compound alongside racemic Pioglitazone and (S)-Pioglitazone to differentiate between PPARγ-dependent and -independent cellular responses.
Data Presentation: Quantitative Analysis of Pioglitazone's Effects
The following tables summarize quantitative data from various cell-based assays investigating the effects of Pioglitazone. This data can serve as a reference for expected outcomes when designing experiments with this compound.
Table 1: Anti-Proliferative Activity of Pioglitazone in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Capan-1 | Pancreatic Cancer | >10 | MTT Assay |
| Aspc-1 | Pancreatic Cancer | >10 | MTT Assay |
| BxPC-3 | Pancreatic Cancer | >10 | MTT Assay |
| PANC-1 | Pancreatic Cancer | >10 | MTT Assay |
| MIA PaCa-2 | Pancreatic Cancer | >10 | MTT Assay |
| A549 | Non-Small Cell Lung Cancer | ~10 | MTT Assay |
| H1299 | Non-Small Cell Lung Cancer | ~10 | MTT Assay |
| H460 | Non-Small Cell Lung Cancer | ~10 | MTT Assay |
Data sourced from multiple studies investigating the anti-proliferative effects of Pioglitazone.[7][8]
Table 2: PPARγ Activation and Functional Assays
| Assay | Cell Line/System | Parameter | Value |
| PPARγ Transactivation | - | EC50 | 280 nM |
| PPARα Transactivation | - | EC50 | >1000 nM |
| PPARδ Transactivation | - | EC50 | >1000 nM |
| BKCa Channel Activity | mHippoE-14 neurons | EC50 | 7.6 µM |
This table highlights the selectivity of Pioglitazone for PPARγ and its activity in a functional ion channel assay.[9]
Table 3: Anti-Inflammatory Effects of Pioglitazone in Cell Culture
| Cell Type | Stimulus | Cytokine Measured | Pioglitazone Concentration | % Inhibition / Effect |
| Endothelial Progenitor Cells | Basal | TNF-α | 10 µM | Significant Decrease |
| Astrocytes | LPS | TNF-α, IL-1β, IL-6, IL-8 | Not Specified | Inhibition of Secretion |
| B16F10 Melanoma Cells | LPS | TNF-α | 100 µM | Significant Decrease |
| B16F10 Melanoma Cells | LPS | TNF-α | 300 µM | Significant Decrease |
This table summarizes the anti-inflammatory effects of Pioglitazone on cytokine production in different cell types.[7][10]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the biological activity of this compound.
Protocol for Assessing Cytotoxicity and Anti-Proliferative Effects using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol for PPARγ Transactivation Assay
This assay is crucial for confirming the reduced PPARγ agonist activity of this compound compared to racemic Pioglitazone. A common method involves a luciferase reporter gene assay.
Materials:
-
HEK293T or other suitable host cell line
-
Expression plasmid for a GAL4-PPARγ-LBD fusion protein
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
This compound and racemic Pioglitazone
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or racemic Pioglitazone (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for another 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the EC50 values for both compounds. A significantly higher EC50 for this compound will confirm its reduced PPARγ agonist activity.
-
Protocol for Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the effect of this compound on glucose uptake in insulin-sensitive cells, which can be a PPARγ-independent effect.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Compound Pre-treatment:
-
Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Insulin Stimulation:
-
Wash the cells with KRH buffer and incubate in serum-free medium for 2 hours.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Add 2-Deoxy-D-[3H]-glucose or 2-NBDG to the wells and incubate for 10-15 minutes.
-
To stop the uptake, wash the cells rapidly with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
-
Data Acquisition and Analysis:
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
-
Compare the glucose uptake in cells treated with this compound to the untreated and insulin-stimulated controls.
-
Protocol for Assessing Anti-Inflammatory Activity in Macrophages
This protocol evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 or primary macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 12-24 hours. Include unstimulated and LPS-only controls.
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-only control.
-
Plot a dose-response curve to determine the IC50 of cytokine inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PPARγ-Independent Signaling of this compound.
Caption: Workflow for MTT Cytotoxicity/Anti-Proliferation Assay.
Caption: Workflow for Glucose Uptake Assay in 3T3-L1 Adipocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. Therapeutic potential of deuterium-stabilized (R)-pioglitazone-PXL065-for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 6. Poxel Announces Positive Results from a Preclinical Study for PXL065, a Proprietary Deuterium-Stabilized R-Stereoisomer of Pioglitazone, in Hypertrophic Cardiomyopathy | Poxel SA [poxelpharma.com]
- 7. Pioglitazone Improves In Vitro Viability and Function of Endothelial Progenitor Cells from Individuals with Impaired Glucose Tolerance | PLOS One [journals.plos.org]
- 8. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone upregulates adiponectin receptor 2 in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Determining the Tissue Distribution of Pioglitazone Using Deuterium-Stabilized (R)-Pioglitazone as an Internal Standard
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone (B448) is an oral antihyperglycemic agent of the thiazolidinedione class used in the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[1][2] Activation of PPARγ by pioglitazone leads to improved insulin (B600854) sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[3][4] Understanding the distribution of pioglitazone in these target tissues is crucial for elucidating its therapeutic effects and potential side effects.
This document provides detailed protocols for determining the tissue distribution of pioglitazone in a preclinical rat model. The methodology employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing deuterium-stabilized (R)-Pioglitazone as an internal standard for accurate quantification. (R)-Pioglitazone is stabilized with deuterium (B1214612) at the chiral center to prevent in vivo and in vitro interconversion to the (S)-enantiomer, ensuring stereochemical purity and analytical accuracy.[3][5]
Mechanism of Action: The PPARγ Signaling Pathway
Pioglitazone exerts its therapeutic effects by modulating the PPARγ signaling pathway. As a PPARγ agonist, it binds to and activates this nuclear receptor. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade ultimately leads to increased insulin sensitivity and improved glucose and lipid homeostasis.[2][6][7]
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pioglitazone and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of pioglitazone (B448) and its primary active metabolites, M-III (keto-derivative) and M-IV (hydroxy-derivative), in human plasma. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.
Introduction
Pioglitazone is an oral antidiabetic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes through hydroxylation and oxidation into several metabolites.[1][2][3] The main active metabolites are the keto-derivative (M-III) and the hydroxy-derivative (M-IV).[1] Accurate and reliable analytical methods for the simultaneous determination of pioglitazone and its active metabolites in human plasma are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Metabolic Pathway of Pioglitazone
Pioglitazone undergoes metabolism to form its major active metabolites, M-III and M-IV. The following diagram illustrates this metabolic conversion.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Pioglitazone: Application Notes and Protocols
This document provides a detailed application note and a comprehensive experimental protocol for the quantitative analysis of Pioglitazone (B448) in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed for researchers, scientists, and drug development professionals requiring a robust and validated analytical procedure.
Application Notes
Introduction:
Pioglitazone is an oral anti-diabetic agent from the thiazolidinedione class, used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Pioglitazone in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. The RP-HPLC method detailed below offers a simple, precise, accurate, and reproducible approach for this purpose.
Method Summary:
This method utilizes a C18 stationary phase with an isocratic mobile phase composed of a buffer and an organic modifier. Detection is carried out using a UV detector at a wavelength where Pioglitazone exhibits maximum absorbance, ensuring high sensitivity. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is presented in Table 1. These parameters provide good resolution and peak symmetry for Pioglitazone.
Table 1: Optimized Chromatographic Conditions for Pioglitazone Analysis
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 5.0) (50:50 v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 267 nm or 269 nm[3][4][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient (~25 °C)[5] |
| Retention Time | Approximately 8.08 min[3] |
Method Validation Summary:
The developed HPLC method has been thoroughly validated to ensure its suitability for the intended application. A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters for Pioglitazone Analysis
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 99 - 101%[6] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 2 µg/mL[7] |
| Limit of Quantification (LOQ) | 6 µg/mL[7] |
Experimental Protocols
This section provides a step-by-step protocol for the analysis of Pioglitazone using the validated HPLC method.
1. Materials and Reagents:
-
Pioglitazone Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)[3]
-
Diammonium Hydrogen Orthophosphate (AR Grade)[3]
-
Triethylamine (B128534) (AR Grade)[3]
-
Orthophosphoric Acid (AR Grade)[3]
-
Dimethylformamide (AR Grade)[3]
-
Water (HPLC Grade)
-
Pioglitazone Tablets
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Sonicator.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
3. Preparation of Solutions:
-
Phosphate Buffer (pH 5.0): Dissolve 1.36 g of potassium dihydrogen orthophosphate and 1.15 g of diammonium hydrogen orthophosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 5.0 with orthophosphoric acid.[3] Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio.[3] Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 300 µg/mL): Accurately weigh 30 mg of Pioglitazone Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Add about 10 mL of dimethylformamide and sonicate for 15 minutes.[3] Make up the volume with the mobile phase.
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the linearity range (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting with the mobile phase.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 Pioglitazone tablets.
-
Accurately weigh a quantity of the powder equivalent to 30 mg of Pioglitazone and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 10 mL of dimethylformamide and sonicate for 5 minutes.[3]
-
Add 70 mL of the mobile phase and sonicate for another 10 minutes.[3]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[3]
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 2 mL of the filtrate to a 25 mL volumetric flask and dilute to the mark with the mobile phase to obtain the final sample solution.[3]
5. Chromatographic Analysis:
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Pioglitazone.
6. Data Analysis:
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification of Pioglitazone in Sample: Using the peak area of the Pioglitazone peak from the sample chromatogram and the calibration curve, determine the concentration of Pioglitazone in the sample solution.
-
Calculation of Assay: Calculate the percentage of Pioglitazone in the tablet using the following formula:
Visualizations
Caption: Experimental workflow for the HPLC analysis of Pioglitazone.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Rapid HPLC determination of pioglitazone in human plasma by protein precipitation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects with (R)-Pioglitazone-d1 in bioanalysis
Welcome to the technical support center for bioanalytical assays utilizing (R)-Pioglitazone-d1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my bioanalytical method?
This compound is a stable isotope-labeled internal standard (SIL-IS). Its primary function is to mimic the analyte of interest, (R)-Pioglitazone, throughout the entire analytical process, from sample extraction to detection.[1] Since it is chemically almost identical to the analyte, it experiences similar variations due to sample loss during preparation, instrument variability, and, most importantly, matrix effects (ion suppression or enhancement).[1] By adding a known concentration of this compound to all standards, quality controls (QCs), and unknown samples, quantification is based on the ratio of the analyte's response to the internal standard's response. This normalization corrects for variations and leads to more accurate and precise results.[1]
Q2: I'm observing poor precision and inaccurate results in my QC samples. Could matrix effects be the cause, even though I'm using a deuterated internal standard?
Yes, this is a common issue. While SIL-IS like this compound are the gold standard for correcting matrix effects, they are not always a perfect solution.[2] The problem often stems from differential matrix effects . This occurs when the analyte and the internal standard experience different degrees of ion suppression or enhancement.[1][2]
Common Causes and Troubleshooting Steps:
-
Chromatographic Separation: Even a slight separation in retention time between Pioglitazone (B448) and this compound can expose them to different co-eluting endogenous components from the matrix, leading to variability.[1][2]
-
Troubleshooting: Overlay the chromatograms of the analyte and the internal standard to confirm perfect co-elution. If a separation is observed, optimize the chromatographic method (e.g., adjust gradient, change mobile phase composition, or try a different column) to merge the peaks.
-
-
High Concentration of Interfering Components: If the matrix contains a high concentration of interfering substances, such as phospholipids (B1166683), the ionization process can be overwhelmed, affecting the analyte and IS differently.
-
Troubleshooting: Improve your sample preparation method. If you are using a simple protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[3][4] Techniques specifically designed to remove phospholipids, like HybridSPE, can also be highly effective.
-
Below is a troubleshooting workflow to address poor precision and accuracy.
Caption: Troubleshooting workflow for matrix effect issues.
Q3: How can I quantitatively assess matrix effects in my assay for Pioglitazone?
The most common method is to calculate the Matrix Factor (MF) . This involves comparing the peak response of an analyte in the presence of matrix components to its response in a clean solution. An IS-normalized MF is also calculated to determine if the IS effectively compensates for the matrix effect.
Calculation Formulas:
-
Matrix Factor (MF): (Peak response in presence of matrix) / (Peak response in clean solution)
-
IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)
An IS-normalized MF value between 0.85 and 1.15 is generally considered acceptable, indicating that this compound is adequately correcting for the matrix effect.
The table below summarizes the data required for this assessment.
| Sample Set | Description | Analyte Spiked | IS Spiked | Purpose |
| Set 1 | Blank matrix extract from 6 different sources, spiked post-extraction. | Yes | Yes | Measures analyte and IS response in the presence of matrix. |
| Set 2 | Clean solution (e.g., mobile phase). | Yes | Yes | Measures analyte and IS response without matrix interference. |
Q4: What are the recommended sample preparation strategies to minimize matrix effects for Pioglitazone analysis?
The goal of sample preparation is to remove endogenous matrix components, especially phospholipids and proteins, which are major causes of ion suppression.[4] The choice of technique depends on the required sensitivity, throughput, and complexity of the matrix.
| Technique | Procedure Overview | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation. | Fast, simple, inexpensive. | Produces the "dirtiest" extract; high risk of matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Cleaner extracts than PPT, removes salts and many polar interferences. | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | Provides the cleanest extracts, high recovery, can concentrate the analyte. | Most complex and expensive, requires method development. |
Generally, moving from PPT to LLE or SPE will significantly reduce matrix effects.[3] For Pioglitazone, a moderately nonpolar molecule, both LLE and reversed-phase SPE are effective strategies.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Objective: To create a "matrix effect profile" for your chromatographic method.
Materials:
-
Syringe pump
-
T-connector
-
Solution of Pioglitazone and this compound at a representative concentration (e.g., 50 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma extract prepared via PPT)
-
LC-MS/MS system
Procedure:
-
System Setup: Connect the LC outlet to one arm of the T-connector. Connect the syringe pump containing the analyte/IS solution to the second arm. Connect the third arm to the MS inlet.
-
Infusion: Begin infusing the analyte/IS solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquisition: Start data acquisition on the mass spectrometer, monitoring the MRM transitions for Pioglitazone and this compound. You should observe a stable, elevated baseline signal.
-
Injection: While the infusion continues, inject a blank, extracted matrix sample onto the LC system and run your standard chromatographic method.
-
Analysis: Monitor the baseline signal of the infused compounds. Any dip in the signal indicates ion suppression caused by co-eluting matrix components. Any rise indicates ion enhancement.
-
Evaluation: Compare the retention time of Pioglitazone in your standard method with the regions of ion suppression identified in this experiment. If they overlap, matrix effects are highly likely to be impacting your results.
Caption: Experimental setup for a post-column infusion study.
Typical Bioanalytical Method Parameters for Pioglitazone
The following table summarizes typical parameters from validated LC-MS/MS methods for Pioglitazone in biological matrices. These can serve as a starting point for method development.
| Parameter | Typical Value / Condition | Source |
| LC Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm) | [6][7][8] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in water (gradient or isocratic) | [6][8] |
| Flow Rate | 0.7 - 0.8 mL/min | [6][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][9] |
| MRM Transition (Pioglitazone) | m/z 357 -> 134 | [7] |
| Internal Standard | Rosiglitazone or Pioglitazone-d4 | [6][10] |
| Linearity Range | 1 - 500 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [6] |
| Extraction Recovery | > 85% | [6] |
| Inter-day Precision (%CV) | < 10% | [6][7] |
| Inter-day Accuracy (%Nominal) | 85% - 115% | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 10. researchgate.net [researchgate.net]
troubleshooting low signal intensity of (R)-Pioglitazone-d1 in mass spec
Welcome to the technical support center for the mass spectrometry analysis of (R)-Pioglitazone-d1. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, specifically focusing on low signal intensity.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving potential causes of low signal intensity for this compound.
Q1: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?
When encountering a low or absent signal for this compound, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your experimental setup before moving to more complex issues.
Initial Checks Workflow
Caption: Initial troubleshooting workflow for low this compound signal.
Troubleshooting Steps:
-
Standard Viability:
-
Degradation: Ensure your this compound standard has not degraded. Prepare a fresh stock solution from the neat material.
-
Concentration: Double-check the concentration of your working solution to ensure it is within the expected range for your instrument's sensitivity.
-
-
Instrument Performance:
-
Tuning and Calibration: Verify that the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's recommendations.[1]
-
System Suitability: Perform a system suitability test by directly infusing a fresh, known concentration of the this compound standard into the mass spectrometer to confirm the instrument is capable of detecting the analyte.
-
-
Basic Experimental Setup:
-
LC-MS Connection: Ensure all connections between the LC system and the mass spectrometer are secure and free of leaks.
-
Mobile Phase: Confirm that the correct mobile phases are in the correct solvent lines and that there is a sufficient volume for the analytical run. Air bubbles in the lines can cause a complete loss of signal.[2]
-
Column Installation: Verify the column is installed correctly and that the flow direction is correct.
-
Q2: My this compound signal is weak and inconsistent. How can I improve ionization efficiency?
Inconsistent and weak signals are often related to suboptimal ionization. Electrospray ionization (ESI) is commonly used for pioglitazone (B448) analysis and is sensitive to a variety of parameters.[3][4]
Key Factors Influencing Ionization Efficiency
Caption: Key factors influencing mass spectrometry signal intensity.
Optimization Strategies:
-
Ionization Mode: Pioglitazone is readily ionized in positive ion mode, typically forming the protonated molecule [M+H]⁺.[5][6][7] For this compound, the expected protonated molecule would be at m/z 358.2.
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly enhance the protonation of pioglitazone and improve signal intensity in positive ion mode.[3]
-
Ion Source Parameters:
-
Capillary/Spray Voltage: This parameter should be optimized to ensure a stable spray. A voltage that is too high or too low can lead to an unstable signal or corona discharge.[8]
-
Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are critical for efficient desolvation. These parameters should be optimized for the specific flow rate and mobile phase composition being used.[3][4]
-
Source Position: The position of the ESI probe relative to the instrument inlet can have a significant impact on signal intensity and should be optimized.[8]
-
Q3: I suspect matrix effects are suppressing my this compound signal. How can I identify and mitigate this issue?
Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to signal suppression or enhancement. Since deuterated internal standards like this compound are designed to co-elute with the analyte, they can help correct for matrix effects.[9] However, significant suppression can still lead to a low signal for the internal standard itself.
Strategies to Address Matrix Effects:
-
Improve Sample Preparation:
-
Protein Precipitation: For plasma samples, ensure complete protein precipitation. A common method is to add 3 parts cold acetonitrile (B52724) or methanol (B129727) to 1 part plasma, vortex, and centrifuge.[10]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract compared to protein precipitation, significantly reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup.[7]
-
-
Chromatographic Separation:
-
Optimize the LC method to separate this compound from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can be effective.
-
Be aware that deuteration can sometimes cause a slight shift in retention time compared to the non-deuterated analyte, which could lead to differential matrix effects if the separation from matrix interferences is marginal.[11][12]
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[10]
-
Frequently Asked Questions (FAQs)
Q4: What are the expected mass transitions for this compound in MS/MS analysis?
For quantitative analysis using tandem mass spectrometry (MS/MS), you will need to monitor specific precursor and product ions. Based on the fragmentation of pioglitazone, the following transitions would be expected for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Pioglitazone | 357.1 / 357.2 | 134.0 / 134.2 | Corresponds to the 5-ethyl-2-pyridinyl-ethoxy fragment.[5][7][13] |
| This compound | 358.2 | 134.2 or 135.2 | The product ion will depend on the position of the deuterium (B1214612) label. If the label is on the thiazolidinedione ring, the 134.2 fragment would be expected. If it is on the ethylpyridinyl side chain, a different fragment would be observed. |
| Pioglitazone-d4 | 361.1 / 361.2 | 138.1 / 138.2 | Commonly used internal standard where the deuteriums are on the ethyl group.[13][14] |
Q5: Could the position of the deuterium atom in this compound affect its stability or chromatographic behavior?
Yes, the position of the deuterium label can have an impact.
-
Stability: If the deuterium is on a site prone to hydrogen-deuterium exchange, the label could be lost in solution or in the ion source, leading to a lower-than-expected signal for the deuterated molecule and a potential false positive for the unlabeled analyte.[15]
-
Chromatographic Behavior: Deuteration can slightly alter the physicochemical properties of a molecule, potentially leading to a small shift in retention time on a chromatographic column.[11][12] This is generally minor but could be significant if chromatographic resolution from an interference is critical.
Q6: What are some key parameters to include in a standard operating procedure (SOP) for the analysis of this compound?
A robust SOP is essential for reproducible results. The following experimental protocol provides a starting point for method development and validation.
Experimental Protocols
Protocol: System Suitability Test for this compound
Objective: To verify the performance of the LC-MS/MS system for the analysis of this compound before running analytical samples.
Materials:
-
This compound reference standard
-
MS-grade methanol
-
MS-grade water
-
MS-grade formic acid
-
Calibrated pipettes and appropriate labware
Procedure:
-
Preparation of Standard Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to prepare a working solution at a concentration known to give a good signal on your instrument (e.g., 100 ng/mL). The diluent should be similar to the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute pioglitazone (e.g., start at 30% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor m/z 358.2 → 134.2 (or other appropriate fragment).
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures as per your instrument's guidelines.
-
-
Execution:
-
Equilibrate the LC-MS/MS system until a stable baseline is achieved.
-
Make at least five replicate injections of the system suitability working solution.
-
-
Acceptance Criteria:
-
Signal Intensity: The peak height or area should be within a predefined acceptable range (e.g., > 50,000 counts).
-
Retention Time: The relative standard deviation (RSD) of the retention time should be < 2%.
-
Peak Area/Height: The RSD of the peak area or height should be < 15%.
-
If the system suitability test fails, do not proceed with sample analysis. Troubleshoot the system using the guides provided above.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Simultaneous determination of glimepiride and pioglitazone in human plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing In-Source Fragmentation of Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of in-source fragmentation of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for deuterated internal standards?
A1: In-source fragmentation (ISF) is the unintended breakdown of ions within the ion source of a mass spectrometer before they are mass analyzed.[1] For deuterated internal standards (d-IS), this is particularly problematic as the fragmentation can involve the loss of deuterium (B1214612) atoms. This can lead to the d-IS contributing to the signal of the non-deuterated analyte, causing an overestimation of the analyte's concentration and compromising the accuracy and precision of quantitative assays.[2][3]
Q2: What are the primary causes of in-source fragmentation of deuterated standards?
A2: The primary causes of in-source fragmentation are excessive energy being transferred to the ions in the ion source. The most critical parameters influencing this are:
-
Cone Voltage (or Declustering/Fragmentor Voltage): This is the voltage difference that helps to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[1] Higher cone voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and, consequently, fragmentation.[1][2]
-
Ion Source Temperature: Elevated temperatures can provide additional thermal energy to the ions, which can promote fragmentation, including the loss of deuterium atoms from a deuterated standard.[1][4]
-
Mobile Phase Composition: The pH and additives in the mobile phase can influence the stability of the ions and their susceptibility to fragmentation.[5]
Q3: How can I detect if my deuterated internal standard is undergoing in-source fragmentation?
A3: To check for in-source fragmentation, you can perform the following steps:
-
Inject a high-concentration solution of the deuterated internal standard alone.
-
Monitor the mass transition of the non-deuterated analyte.
-
If a significant signal is detected at the analyte's mass transition, it is a strong indication that the deuterated standard is losing deuterium in the ion source. [2]
Q4: Are there specific mobile phase conditions that can help minimize in-source fragmentation?
A4: Yes, the mobile phase composition can play a role. While highly acidic or basic conditions should generally be avoided if the deuterium atoms are on labile positions, the use of appropriate additives can sometimes stabilize the precursor ion.[3] For example, using ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers can sometimes provide softer ionization conditions compared to formic acid, though this is highly compound-dependent. It is recommended to empirically test different mobile phase compositions during method development.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of your deuterated internal standards.
Issue: Signal from the non-deuterated analyte is observed when injecting only the deuterated internal standard.
This is a clear sign of in-source fragmentation. Follow these steps to mitigate the issue:
Step 1: Optimize the Cone Voltage
The cone voltage is the most critical parameter to control in-source fragmentation.[1] The goal is to find the lowest voltage that provides adequate sensitivity for the precursor ion while minimizing fragmentation.
Experimental Protocol: Cone Voltage Optimization
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of the deuterated standard while minimizing the loss of deuterium.
Methodology:
-
Prepare a working solution of the deuterated internal standard in the analytical mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set all other source parameters to their typical or recommended values.
-
Acquire data in full scan mode or by monitoring the precursor ion of the deuterated standard and the m/z of the potential fragment (i.e., the non-deuterated analyte).
-
Ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5 V increments).
-
Record the ion intensities at each voltage step.
-
Plot the intensity of the deuterated precursor ion and the fragment ion (corresponding to the non-deuterated analyte) as a function of the cone voltage.
-
Select the cone voltage that provides the best signal-to-noise for the precursor ion with the lowest possible fragment ion intensity.
Data Presentation: Effect of Cone Voltage on Fragmentation
Below is a table with example data from a cone voltage optimization experiment for a hypothetical deuterated standard (d-Analyte).
| Cone Voltage (V) | d-Analyte Precursor Ion Intensity (cps) | Analyte Fragment Ion Intensity (cps) | % Fragmentation |
| 10 | 50,000 | 500 | 1.0% |
| 20 | 150,000 | 1,500 | 1.0% |
| 30 | 450,000 | 4,950 | 1.1% |
| 40 | 800,000 | 16,000 | 2.0% |
| 50 | 950,000 | 76,000 | 8.0% |
| 60 | 850,000 | 187,000 | 22.0% |
| 70 | 600,000 | 240,000 | 40.0% |
| 80 | 400,000 | 280,000 | 70.0% |
In this example, a cone voltage of 30 V would be optimal as it provides a strong precursor ion signal with minimal fragmentation.
Step 2: Optimize Ion Source Temperature
If reducing the cone voltage alone is insufficient or leads to an unacceptable loss in sensitivity, the ion source temperature should be optimized.
Experimental Protocol: Ion Source Temperature Optimization
Objective: To find the lowest source temperature that allows for efficient desolvation without inducing thermal fragmentation.
Methodology:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Infuse a working solution of the deuterated standard.
-
Vary the source temperature in logical increments (e.g., 25 °C steps) within the instrument's operational range.
-
Monitor the precursor and fragment ion intensities.
-
Select the lowest temperature that maintains good signal intensity and peak shape without increasing the fragment ion signal.
Data Presentation: Impact of Source Temperature on Fragmentation
Example data for the effect of source temperature on the fragmentation of d-Analyte at an optimized cone voltage of 30 V.
| Source Temperature (°C) | d-Analyte Precursor Ion Intensity (cps) | Analyte Fragment Ion Intensity (cps) | % Fragmentation |
| 300 | 420,000 | 4,620 | 1.1% |
| 350 | 450,000 | 4,950 | 1.1% |
| 400 | 460,000 | 13,800 | 3.0% |
| 450 | 440,000 | 26,400 | 6.0% |
| 500 | 390,000 | 46,800 | 12.0% |
In this case, a source temperature of 350°C provides a balance of good signal intensity and low fragmentation.
Step 3: Evaluate Mobile Phase Composition
If fragmentation persists, consider modifying the mobile phase.
Recommendations:
-
Reduce the percentage of organic solvent if chromatographically feasible, as this can sometimes lead to softer ionization.
-
Evaluate different mobile phase additives. For example, compare the fragmentation when using 0.1% formic acid versus 5 mM ammonium formate.
-
Ensure the pH of the mobile phase does not facilitate the exchange of deuterium atoms, especially if they are located on heteroatoms.[3]
Visualizations
Caption: Factors contributing to the in-source fragmentation of deuterated standards.
Caption: A logical workflow for troubleshooting in-source fragmentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
addressing isotopic cross-contribution in (R)-Pioglitazone-d1 assays
Answering the user's request to create a technical support center for for researchers, scientists, and drug development professionals. The response will be in a question-and-answer format, including troubleshooting guides, FAQs, clearly structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for workflows and relationships.
Technical Support Center: (R)-Pioglitazone-d1 Assays
This technical support center provides guidance on identifying, quantifying, and correcting for isotopic cross-contribution in bioanalytical assays utilizing (R)-Pioglitazone and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of an this compound assay?
A1: Isotopic cross-contribution, also known as isotopic overlap or crosstalk, refers to the interference between the mass spectrometry signals of an analyte and its isotopically labeled internal standard (IS). In an this compound assay, this occurs because naturally abundant heavy isotopes (like ¹³C) in the unlabeled (R)-Pioglitazone (the analyte) can produce a signal at the mass-to-charge ratio (m/z) that is monitored for the deuterated internal standard (this compound). Conversely, the IS may contain a small percentage of unlabeled compound. This mutual interference can lead to inaccuracies in the quantification of the analyte if not properly addressed.
Q2: Why is it critical to correct for this cross-contribution?
A2: Failure to correct for isotopic cross-contribution can lead to significant errors in pharmacokinetic and metabolic studies. The primary consequences are:
-
Overestimation of the Analyte: The signal from the IS contributing to the analyte channel can artificially inflate the measured concentration of (R)-Pioglitazone.
-
Underestimation of the Analyte: The signal from the analyte contributing to the IS channel can lead to an inaccurate internal standard response, causing the calculated analyte concentration to be lower than the actual value.
-
Compromised Data Integrity: In regulated bioanalysis, uncorrected isotopic effects can lead to failed validation batches and rejection of study data by regulatory agencies.
Q3: What are the primary sources of isotopic cross-contribution?
A3: The main sources are:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes, primarily ¹³C (with a natural abundance of approximately 1.1%), in the chemical structure of (R)-Pioglitazone.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may not be 100% pure and could contain residual unlabeled (R)-Pioglitazone.
Troubleshooting Guide
Problem 1: I am observing a signal in the internal standard (IS) channel even when I inject a high concentration of the (R)-Pioglitazone standard (analyte) without any IS.
-
Likely Cause: This is a classic sign of isotopic cross-contribution from the analyte to the IS channel. The naturally abundant isotopes in the high-concentration analyte are producing a signal at the m/z of the IS.
-
Troubleshooting Steps:
-
Confirm the Observation: Prepare and inject a series of high-concentration analyte standards without any IS.
-
Quantify the Contribution: Measure the peak area in the IS channel for each analyte concentration.
-
Calculate the Contribution Factor: Determine the percentage of the analyte signal that contributes to the IS channel. This can be calculated as: (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.
-
Apply Correction: Use this factor to correct the IS response in your samples.
-
Problem 2: My calibration curve is non-linear, especially at the lower and upper ends.
-
Likely Cause: Uncorrected isotopic cross-contribution can disproportionately affect the accuracy at the limits of quantification. At the lower limit (LLOQ), even a small contribution can have a significant impact. At the upper limit (ULOQ), the contribution from the high analyte concentration to the IS can be substantial.
-
Troubleshooting Steps:
-
Assess Contribution at LLOQ and ULOQ: Analyze blank samples fortified with the analyte at the LLOQ and ULOQ without the IS. Also, analyze a blank sample with only the IS.
-
Implement Correction Algorithm: Apply a mathematical correction to your data processing method. Many mass spectrometry software platforms have built-in functions for this.
-
Re-evaluate the Calibration Curve: Re-process the data with the correction applied and assess the linearity (e.g., by examining the coefficient of determination, r²).
-
Experimental Protocols and Data
Protocol 1: Determining the Isotopic Contribution Factor
Objective: To experimentally determine the percentage of signal from the (R)-Pioglitazone (analyte) that contributes to the this compound (IS) channel and vice-versa.
Methodology:
-
Prepare Stock Solutions: Create separate, high-concentration stock solutions of (R)-Pioglitazone and this compound in an appropriate solvent (e.g., methanol).
-
Analyte Contribution to IS Channel:
-
Prepare a dilution series of the (R)-Pioglitazone stock solution.
-
Inject these solutions into the LC-MS/MS system.
-
Monitor both the analyte and IS transition channels.
-
Measure the peak area for the signal appearing in the IS channel.
-
-
IS Contribution to Analyte Channel:
-
Prepare a working concentration solution of the this compound stock solution.
-
Inject this solution.
-
Monitor both the analyte and IS transition channels.
-
Measure the peak area for any signal appearing in the analyte channel.
-
Data Presentation:
The results from this experiment can be summarized as follows:
| Sample Description | Analyte Channel Response (Peak Area) | IS Channel Response (Peak Area) | Calculated Contribution |
| (R)-Pioglitazone Standard | 1,500,000 | 16,500 | 1.1% (Analyte to IS) |
| This compound Standard | 2,100 | 1,400,000 | 0.15% (IS to Analyte) |
Workflow for Isotopic Contribution Assessment
Caption: Workflow for determining isotopic cross-contribution factors.
Protocol 2: Mathematical Correction of Quantitative Data
Objective: To apply a mathematical correction to raw analytical data to account for isotopic cross-contribution.
Methodology: The correction can be applied using the following equations, which should be integrated into the data processing workflow:
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * Contribution Factor_IS_to_Analyte)
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * Contribution Factor_Analyte_to_IS)
The final concentration is then calculated using the ratio of the corrected areas.
Logical Flow for Data Correction
Technical Support Center: (R)-Pioglitazone-d1 Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (R)-Pioglitazone-d1 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing stock solutions of this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are recommended. Pioglitazone (B448) hydrochloride is soluble in these organic solvents at concentrations of approximately 20 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For bioanalytical applications, methanol is a commonly used solvent for preparing pioglitazone stock solutions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate. As pioglitazone is known to be sensitive to light, it is crucial to store the solutions in amber vials or otherwise protect them from light to prevent photodegradation.
Q3: How long can I expect my this compound stock solution to be stable?
Q4: Can I store my this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Pioglitazone is sparingly soluble in aqueous buffers and its stability is pH-dependent.[1] Degradation has been observed in both strongly acidic and alkaline conditions. If an aqueous solution is required for your experiment, it is best to prepare it fresh by diluting a stock solution in an organic solvent with the aqueous buffer of choice just prior to use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the stock solution due to improper storage. | Ensure the stock solution is stored at -20°C in an amber vial. Prepare fresh working solutions for each experiment. Verify the stability of your solution by running a quality control sample with each batch. |
| Precipitation in the stock solution | The concentration of this compound exceeds its solubility in the chosen solvent, or the solution has been stored at an inappropriate temperature. | Ensure the concentration does not exceed the solubility limit (approx. 20 mg/mL in DMSO or methanol). If precipitation occurs upon cooling, gently warm the solution to redissolve before use. |
| Appearance of unexpected peaks in chromatogram | This could indicate degradation of the analyte. Pioglitazone is susceptible to photodegradation and degradation at pH extremes. | Protect solutions from light at all times. Avoid acidic or basic conditions for prolonged periods. If degradation is suspected, prepare a fresh stock solution. |
| Loss of deuterium (B1214612) label (H/D exchange) | While less common for deuterium on a chiral carbon, exposure to harsh acidic or basic conditions or certain enzymatic activities could potentially lead to isotopic exchange. | Use neutral, aprotic solvents for storage whenever possible. Avoid extreme pH conditions during sample preparation and analysis. |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL in Methanol)
-
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial for storage
-
-
Procedure:
-
Accurately weigh 10 mg of this compound.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, bring the flask to volume with methanol.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Transfer the solution to a labeled amber glass vial.
-
Store the stock solution at -20°C.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solution
Caption: Troubleshooting Logic for Stock Solution Instability
References
improving recovery of (R)-Pioglitazone-d1 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of (R)-Pioglitazone-d1 during sample extraction for bioanalytical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of the (R)-enantiomer of Pioglitazone (B448). In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), it is commonly used as an internal standard (IS).[1] The addition of a known amount of the deuterated internal standard to a sample allows for accurate quantification of the non-deuterated analyte, (R)-Pioglitazone, by correcting for variability during sample preparation and analysis.
Q2: What are the key physicochemical properties of Pioglitazone that influence its extraction?
A2: Pioglitazone is a member of the thiazolidinedione class.[2] Its extraction is primarily influenced by its solubility, which is pH-dependent. Pioglitazone is a weakly basic compound with low aqueous solubility.[3] Understanding its pKa and logP values is crucial for optimizing extraction conditions.
Physicochemical Properties of Pioglitazone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃S | [2] |
| Molecular Weight | 356.4 g/mol | [2] |
| pKa | 4.9 | [4] |
| Water Solubility | <1 mg/ml at 25°C |[3] |
Q3: What are the common sample extraction techniques for Pioglitazone and its deuterated internal standard?
A3: The most common techniques for extracting Pioglitazone from biological matrices like plasma and serum are:
-
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between an aqueous sample and an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, which is then eluted with an appropriate solvent.[6][7]
-
Protein Precipitation (PP): This method involves adding a solvent, such as acetonitrile, to precipitate proteins, leaving the analyte in the supernatant.[8]
Q4: What kind of recovery percentages can be expected for Pioglitazone?
A4: Published methods report a wide range of recovery percentages for Pioglitazone, depending on the extraction technique and matrix. Generally, recoveries between 75% and 98% are considered good.[9][10] It is important to note that consistent and reproducible recovery is often more critical than achieving 100% recovery, especially when using a stable isotope-labeled internal standard.
Reported Recovery of Pioglitazone in Various Studies
| Extraction Method | Matrix | Recovery (%) | Reference |
|---|---|---|---|
| Solid-Phase Extraction | Human Plasma | 98.15 ± 1.73 | [9] |
| Liquid-Liquid Extraction | Pig Serum | >94 | [10] |
| Hollow Fiber Liquid Phase Microextraction | Biological Fluids | 84-102 |[11] |
Troubleshooting Guides for Low Recovery of this compound
Low recovery of the internal standard can lead to inaccurate and unreliable results. The following guides provide a systematic approach to troubleshooting common issues with both Liquid-Liquid Extraction and Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue: Low recovery of this compound in Liquid-Liquid Extraction.
| Potential Cause | Troubleshooting Steps |
| Incorrect Sample pH | Pioglitazone is a weak base. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa of the basic nitrogen on the pyridine ring. |
| Inappropriate Extraction Solvent | The choice of organic solvent is critical. Solvents like diethyl ether, dichloromethane, and ethyl acetate have been used for Pioglitazone extraction.[5] If recovery is low, consider a solvent with a different polarity. Methyl tert-butyl ether (MTBE) is often a good choice for moderately polar basic compounds. |
| Incomplete Extraction | Ensure adequate mixing of the aqueous and organic phases by vortexing for a sufficient amount of time (e.g., 5-10 minutes). Allow for complete phase separation by centrifugation. Consider performing a second extraction of the aqueous layer with fresh organic solvent to improve recovery. |
| Analyte Instability | While deuterated standards are generally stable, degradation can occur under harsh pH conditions or prolonged exposure to certain solvents. Ensure that the extraction is performed promptly and under appropriate temperature conditions. |
| Matrix Effects | Components in the biological matrix can interfere with the partitioning of the analyte. A thorough sample clean-up or modification of the extraction conditions may be necessary. |
Solid-Phase Extraction (SPE) Troubleshooting
Issue: Low recovery of this compound in Solid-Phase Extraction.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent | For a moderately polar compound like Pioglitazone, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often a good starting point. If using a silica-based C18 sorbent, ensure it is end-capped to minimize secondary interactions. |
| Improper Method Steps | Conditioning/Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample loading conditions. Loading: The pH of the sample should be adjusted to retain the analyte. For a weak base like Pioglitazone on a reversed-phase sorbent, a neutral to slightly basic pH is generally preferred. Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A common starting point is a low percentage of organic solvent in an aqueous buffer. Elution: The elution solvent must be strong enough to desorb the analyte. This is often a high percentage of an organic solvent like methanol (B129727) or acetonitrile, sometimes with a modifier (e.g., a small amount of acid or base) to disrupt secondary interactions. |
| Incomplete Elution | If the analyte is retained too strongly, increase the volume or the elution strength of the solvent. A stronger solvent (e.g., methanol with a small percentage of formic acid) can help to elute basic compounds from reversed-phase sorbents. |
| Analyte Breakthrough | During the loading or washing steps, the analyte may not be fully retained and can be lost. Collect the flow-through from these steps and analyze them to confirm if breakthrough is occurring. If so, re-evaluate the sorbent type, sample pH, and wash solvent strength. |
| Drying Step Issues | If the eluate is evaporated to dryness and then reconstituted, analyte can be lost due to adsorption to the container walls. Ensure the reconstitution solvent is strong enough to fully redissolve the analyte. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 1 M sodium carbonate buffer (pH 9.0) to basify the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) to the sample tube.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Human Plasma
This protocol is a general guideline using a polymeric reversed-phase SPE cartridge and should be optimized.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.
-
Logical Relationships in Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pioglitazone hydrochloride | 112529-15-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of pioglitazone and its metabolites in human serum by liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pioglitazone in dog serum using solid-phase extraction and high-performance liquid chromatography with ultraviolet (229 nm) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high-performance liquid chromatography method for simultaneous determination of pioglitazone and felodipine in pig serum: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (R)-Pioglitazone-d1 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Pioglitazone-d1 in complex matrices. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in complex matrices?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2] This phenomenon is caused by co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) that compete with the analyte for ionization.[3][4] The result is a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]
Q2: I am using a deuterated internal standard, this compound. Shouldn't that automatically correct for ion suppression?
While deuterated internal standards are considered the "gold standard" for correcting matrix effects, they do not always provide perfect correction.[1] The assumption is that the deuterated standard will co-elute with the analyte and experience the same degree of ion suppression.[1] However, "differential matrix effects" can occur, where the analyte and the internal standard are affected differently by ion suppression.[1]
Q3: What causes differential matrix effects with this compound?
A primary cause is a chromatographic shift due to the deuterium (B1214612) isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time between pioglitazone (B448) and this compound.[1] If this slight separation causes them to elute in regions with varying levels of matrix components, they will experience different degrees of ion suppression, leading to inaccurate quantification.
Q4: How can I detect ion suppression in my assay for this compound?
A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[1]
Another approach is to compare the peak area of this compound in a neat solution (solvent) versus its peak area when spiked into a blank matrix extract at the same concentration. A lower peak area in the matrix extract indicates ion suppression.[3]
Q5: What are the most common sources of ion suppression when analyzing plasma samples for this compound?
In plasma, major sources of ion suppression include phospholipids (B1166683) from cell membranes, salts, and proteins.[1] Sample preparation techniques like protein precipitation are quick but may not effectively remove phospholipids, which are a common cause of ion suppression in electrospray ionization (ESI).[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard ratio | Differential ion suppression between pioglitazone and this compound. | 1. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure perfect co-elution of the analyte and internal standard. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3] |
| Low signal intensity for this compound | Significant ion suppression from the matrix. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ). 2. Change Ionization Source: If using ESI, consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[3] |
| Inconsistent results between different batches of matrix | Variability in the composition of the biological matrix. | 1. Matrix Effect Evaluation: Assess the matrix effect in multiple sources of the blank matrix to understand its variability.[5] 2. Use a Stable Isotope Labeled Internal Standard: Continue using this compound, but ensure robust chromatographic separation from matrix interferences. |
| Gradual decrease in signal over an analytical run | Buildup of matrix components on the analytical column or in the ion source. | 1. Implement a Column Wash: Introduce a strong solvent wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Regular Source Cleaning: Perform routine maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's guidelines. |
Experimental Protocols
Here is a detailed experimental protocol for the analysis of pioglitazone in human plasma, adapted from a validated LC-MS/MS method. This can serve as a starting point for optimizing your analysis of this compound.
Method 1: Liquid-Liquid Extraction (LLE)
This method is adapted from the work of Lin et al. (2005), which describes a robust LLE procedure.
1. Sample Preparation:
-
To 0.2 mL of human plasma in a centrifuge tube, add the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of methyl t-butyl ether and n-butyl chloride).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
HPLC Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).
-
Flow Rate: 0.8 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Pioglitazone transition: m/z 357 -> 134.[6]
-
This compound would have a slightly different parent ion m/z.
-
Method 2: Protein Precipitation (PPT)
This method is adapted from the work of Radhakrishna et al. (2012), offering a simpler, high-throughput approach.
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
HPLC Column: C8 column (e.g., 50 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid.[7]
-
Flow Rate: 0.7 mL/min.[7]
-
Ionization: Positive ion electrospray ionization (ESI+).[7]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical performance characteristics from published methods for pioglitazone analysis. These can be used as a benchmark for your method development and validation.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method A (LLE) | Method B (PPT) | Method C (SPE) |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Volume | 0.2 mL | 0.1 mL | 0.25 mL |
| Extraction | Liquid-Liquid Extraction | Protein Precipitation | Solid-Phase Extraction |
| LC Column | C18 | C8 | C18 |
| Mobile Phase | Acetonitrile/Ammonium Acetate | Methanol/Formic Acid | Acetonitrile/Formic Acid |
| Run Time | 2.5 min | 4.0 min | 2.7 min |
Table 2: Method Validation Parameters
| Parameter | Method A (LLE) | Method B (PPT) | Method C (SPE) |
| Linearity Range (ng/mL) | 0.5 - 2000 | 10 - 3000 | 15 - 3000 |
| LLOQ (ng/mL) | 0.5 | 10 | 15 |
| Intra-day Precision (%CV) | ≤ 10.5 | < 7.6 | < 2.8 |
| Inter-day Precision (%CV) | ≤ 10.5 | < 6.9 | < 2.0 |
| Accuracy (% Nominal) | 84.6 - 103.5 | ± 8.7 | 97.6 - 102.7 |
| Recovery (%) | Not Reported | 86.7 - 96.5 | > 90 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix.
Caption: A generalized workflow for the quantitative analysis of this compound.
Pioglitazone Signaling Pathway
Pioglitazone is an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[8]
Caption: Simplified signaling pathway of Pioglitazone via PPARγ activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
challenges in the analysis of pioglitazone due to its insolubility in water
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pioglitazone (B448). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges arising from pioglitazone's poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: Why is pioglitazone so difficult to work with in aqueous solutions?
A1: Pioglitazone hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4] This poor solubility is a major hurdle in its analysis and formulation, as it can lead to challenges in dissolution, sample preparation, and achieving therapeutic concentrations.[4][5][6] The solubility of pioglitazone hydrochloride is also highly pH-dependent, with greater solubility at lower pH values.[7] At the pH of 4.5 and 6.8, its insolubility can cause dissolution to be slow and incomplete.[7]
Q2: What solvents can be used to dissolve pioglitazone hydrochloride?
A2: Pioglitazone hydrochloride is practically insoluble in water and ether.[2][7][8] It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][8][9] It is also slightly soluble in ethanol (B145695), acetone, and acetonitrile.[2][7][8] For analytical purposes, methanol (B129727) is frequently used as a diluent.[2] For aqueous buffers, it is recommended to first dissolve pioglitazone in DMSO and then dilute it with the aqueous buffer of choice to a final concentration of approximately 0.15 mg/mL in a 1:5 DMSO:PBS (pH 7.2) solution.[9]
Q3: My pioglitazone is precipitating out of solution during my experiment. What can I do?
A3: Precipitation is a common issue due to pioglitazone's low aqueous solubility.[2] Here are some troubleshooting steps:
-
Verify Solvent Composition: Ensure the proportion of the organic co-solvent in your aqueous mixture is sufficient to maintain solubility. A higher percentage of the aqueous phase can cause the drug to precipitate.[2]
-
Adjust pH: Pioglitazone's solubility is greater at lower pH.[7] If your experimental conditions allow, acidifying the medium might help keep it in solution.
-
Use a Solubility Enhancer: Consider using techniques like solid dispersion or cyclodextrin (B1172386) inclusion complexes to improve aqueous solubility from the start.[10][11]
-
Sonication: Gentle sonication can sometimes help redissolve small amounts of precipitate, but this is often a temporary solution.
Q4: How can I significantly improve the aqueous solubility of pioglitazone for my experiments?
A4: Two effective methods for enhancing the aqueous solubility of pioglitazone are solid dispersion and cyclodextrin inclusion complexation.
-
Solid Dispersion: This technique involves dispersing pioglitazone in a hydrophilic carrier matrix at a solid state.[10][12] Carriers like polyethylene (B3416737) glycols (PEGs), PVP K30, and Solutol HS 15 have been shown to significantly improve the dissolution rate.[5][10][12] For instance, solid dispersions with Solutol HS 15 enhanced solubility by 9 to 49-fold.[5]
-
Cyclodextrin Inclusion: Pioglitazone can form inclusion complexes with cyclodextrins (CDs), such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HPBCD), and methyl-β-cyclodextrin (Mβ-CD).[11][13] This complexation encapsulates the poorly soluble drug molecule within the more hydrophilic CD cavity.[13] Mβ-CD complexes prepared by spray drying have shown a 32-fold increase in solubility compared to the pure drug.[11]
Q5: I am developing an HPLC method for pioglitazone. What are some common issues and how can I resolve them?
A5: A primary challenge in HPLC analysis is the selection of a suitable diluent due to the risk of precipitation in various aqueous:organic compositions.[2]
-
Issue: Poor Peak Shape and Tailing: This can occur if the mobile phase composition is not optimal. Using a higher amount of the aqueous phase or methanol in the mobile phase can lead to longer run times and greater peak tailing.[2]
-
Solution: An effective mobile phase often consists of a buffer and an organic modifier. One validated method uses a mobile phase of 0.01M Phosphate Buffer and Methanol (40:60 v/v) with UV detection at 240 nm. Another uses Ammonium acetate (B1210297) buffer, Acetonitrile, and Glacial acetic acid (50:50:1 v/v/v) with UV detection at 269 nm.[14]
-
Issue: Inaccurate Quantification: This can result from incomplete dissolution of the standard or sample.
-
Solution: Ensure complete dissolution in an appropriate organic solvent (like methanol or a diluent matching the mobile phase's organic component) before any dilution with aqueous phases. Using dimethylformamide followed by sonication and dilution with the mobile phase is an effective sample preparation technique for tablets.
Quantitative Data: Pioglitazone Solubility
The following table summarizes the solubility of pioglitazone hydrochloride in various solvents and systems.
| Solvent/System | Solubility | Reference |
| Pure Solvents | ||
| Water | Practically Insoluble / 0.00532 mg/mL | [8][10][15] |
| Ether | Insoluble | [2][8] |
| Dichloromethane | Practically Insoluble (1.06 ± 0.002 mg/ml) | [1] |
| Acetone | Very Slightly Soluble | [7][8] |
| Acetonitrile | Very Slightly Soluble | [7][8] |
| Anhydrous Ethanol | Slightly Soluble | [7][8] |
| Alcohol | Sparingly Soluble (12.34 ± 0.24 mg/ml) | [1] |
| Dimethylformamide (DMF) | Soluble | [2][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/ml) | [2][9] |
| Aqueous Co-Solvent Systems | ||
| DMSO:PBS (pH 7.2) (1:5) | ~0.15 mg/ml | [9] |
| Ethanol + Water | Solubility increases with ethanol fraction | [16] |
| Propylene (B89431) Glycol + Water | Solubility increases with propylene glycol fraction | [16] |
| N-Methyl-2-Pyrrolidone (NMP) + Water | Solubility increases with NMP fraction | [16] |
| Solubility Enhancement Systems | ||
| Methyl-β-Cyclodextrin (Kneading) | 1.584 ± 0.053 mg/ml | [11][17] |
| Methyl-β-Cyclodextrin (Spray-dried) | 2.29 ± 0.001 mg/ml | [11][17] |
| Solid Dispersion (with Solutol HS 15) | 9 to 49-fold increase vs. pure drug | [5][6] |
Experimental Protocols
Detailed Methodology 1: Preparation of a Pioglitazone Stock Solution for HPLC
This protocol is adapted for preparing a standard solution for HPLC analysis.
-
Weighing: Accurately weigh 10 mg of the Pioglitazone HCl reference standard.
-
Initial Dissolution: Transfer the standard to a 10 mL clean, dry volumetric flask.
-
Diluent Addition: Add the diluent (e.g., HPLC-grade methanol) to make up the volume to the mark.
-
Mixing: Mix well to ensure complete dissolution. This yields a stock solution with a concentration of 1000 µg/mL.
-
Working Standard: For a working standard of 100 µg/mL, pipette 1 mL of the stock solution into a new 10 mL volumetric flask and make up the volume with the diluent.
-
Filtration: Before injection, filter the solution through a 0.45 µm filter to remove any particulates.
Detailed Methodology 2: Solubility Enhancement via Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion to improve pioglitazone's dissolution.[10][18]
-
Carrier Dissolution: Weigh the required quantity of a hydrophilic carrier (e.g., PEG 6000) and dissolve it completely in a suitable solvent like methanol in a china dish.[10]
-
Drug Addition: Accurately weigh the desired amount of pioglitazone HCl (e.g., for a 1:1 drug-to-carrier ratio) and add it to the polymer solution.[10]
-
Solvent Evaporation: Stir the solution continuously until the solvent has completely evaporated, leaving a solid mass.
-
Drying and Sizing: Place the solid mass in a desiccator to remove any residual solvent. Once completely dry, scrape the product, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a well-closed container in a desiccator.
Detailed Methodology 3: Solubility Enhancement via Cyclodextrin Inclusion (Kneading Method)
This protocol details the formation of an inclusion complex with cyclodextrins to enhance solubility.[11][13]
-
Molar Ratio: Weigh pioglitazone and a cyclodextrin (e.g., Methyl-β-Cyclodextrin) in a 1:1 molar ratio.[11]
-
Mixing: Place the cyclodextrin in a glass mortar and add a small amount of water to moisten the powder.
-
Drug Addition: Add the drug to the mortar and mix.
-
Kneading: Knead the mixture thoroughly for a specified time (e.g., 45-60 minutes), maintaining a paste-like consistency by adding small amounts of water if necessary.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and pass it through a sieve to get a fine powder.
-
Storage: Store the complex in a desiccator until further use.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for pioglitazone solubility issues.
Caption: Experimental workflow for the Solid Dispersion method.
Caption: Experimental workflow for Cyclodextrin Inclusion Complexation.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. A review on analytical methods of pioglitazone drug [wisdomlib.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Preparation and Characterization of Pioglitazone Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbpr.in [jbpr.in]
- 13. Formulation and hypoglycemic activity of pioglitazone-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iajpr.com [iajpr.com]
Technical Support Center: Ensuring the Stability of Deuterium-Labeled Internal Standards
Welcome to the technical support center for the use of deuterium-labeled internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on ensuring the stability of deuterium (B1214612) labels.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (H/D) exchange, and why is it a problem for deuterated internal standards?
A1: Deuterium-hydrogen exchange, often called "back-exchange," is a chemical reaction where a deuterium atom on a deuterated internal standard is replaced by a hydrogen atom from its environment, such as the solvent or sample matrix.[1][2] This process is problematic because it alters the mass of the internal standard, which can lead to a reduced signal for the standard and an artificially inflated signal for the unlabeled analyte.[1] Ultimately, this compromises the accuracy and precision of quantitative analyses.[1]
Q2: What are the most critical factors that influence the stability of deuterium labels?
A2: Several factors can promote H/D exchange. The most significant include:
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule.[3] Labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are often unstable and prone to exchange.[2][3][4] Ideally, deuterium labels should be placed on chemically stable positions like aromatic rings or aliphatic chains.[3]
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[1][5] Many compounds are most stable in a neutral or near-neutral pH range.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[1] Keeping samples and standards cooled can slow this process.[1]
-
Solvent Choice: Protic solvents like water and methanol (B129727) can readily donate hydrogen atoms and facilitate exchange.[1] Aprotic solvents, such as acetonitrile, are generally less likely to cause this issue.[1]
Q3: How can I choose a stable deuterated internal standard?
A3: When selecting a deuterated internal standard, prioritize the following:
-
Label Position: Choose standards where deuterium atoms are placed in stable, non-exchangeable positions.[6] Avoid labels on heteroatoms.[6]
-
Isotopic Purity: The standard should have a high degree of deuteration (typically >98%) to minimize signal overlap with the analyte.[7][8]
-
Mass Shift: A mass difference of three or more mass units between the analyte and the standard is generally recommended for small molecules to prevent spectral overlap.[3]
Q4: If my deuterium-labeled standard is unstable, what are my alternatives?
A4: If H/D exchange proves to be an insurmountable issue, consider using internal standards labeled with stable isotopes that are not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1] While these alternatives are often more expensive to synthesize, they provide greater stability.[4]
Troubleshooting Guide: Investigating and Mitigating Deuterium Exchange
This guide provides a systematic approach to identifying and resolving issues related to the instability of deuterium-labeled internal standards.
Symptoms of Deuterium Exchange
-
A noticeable decrease in the internal standard's signal over time or with changes in sample preparation conditions.[2]
-
An unexpected increase in the analyte's signal, especially in blank samples spiked only with the internal standard.[2]
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.[2]
-
Inconsistent analyte-to-internal standard response ratios.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting deuterium exchange issues.
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1, illustrating the impact of pH, temperature, and matrix on the stability of a deuterated internal standard with a labile deuterium label.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS-only Sample? |
| Control (T=0) | 0 | 4 | 7.0 | 0% | No |
| Biological Matrix (Plasma) | 24 | 25 | 7.4 | 15% | Yes |
| Biological Matrix (Plasma) | 24 | 4 | 7.4 | 2% | No |
| Reconstitution Solvent (Methanol/Water, 50:50) | 24 | 25 | 8.5 | 25% | Yes |
| Reconstitution Solvent (Methanol/Water, 50:50) | 24 | 25 | 5.0 | 5% | Minimal |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.
Experimental Protocols
Protocol 1: Assessing Deuterium Label Stability in Solution
Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.[2][6]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte.[6]
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase).[6]
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike the deuterated IS into the blank matrix and your typical reconstitution solvent at the working concentration. Immediately process and inject these samples.
-
Incubated Samples: Spike the deuterated IS into the same matrices. Incubate these samples under conditions that mimic your entire sample preparation workflow (e.g., room temperature for 4 hours, or refrigerated for 24 hours).[6]
-
-
Analyze Samples: Analyze the incubated samples using your established LC-MS/MS method.[2]
-
Data Evaluation:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[2]
-
Monitor the mass transition of the unlabeled analyte in the chromatograms of the incubated samples. The appearance or increase of a peak at the analyte's retention time is direct evidence of deuterium exchange.[2][6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Validation of (R)-Pioglitazone-d1 as an Internal Standard for Regulated Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pioglitazone (B448) in biological matrices, the selection and validation of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of (R)-Pioglitazone-d1, a stable isotope-labeled internal standard, with commonly used structural analogs, Rosiglitazone (B1679542) and Irbesartan (B333). The information presented herein is based on published experimental data and established regulatory guidelines.
The Ideal Internal Standard: this compound
In regulated bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is considered the "gold standard" for use as an internal standard. This compound, being a deuterated form of pioglitazone, offers several theoretical and practical advantages:
-
Physicochemical Similarity: It shares nearly identical chemical and physical properties with the analyte, pioglitazone. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability in these steps.
-
Co-elution: It typically co-elutes with the analyte, which allows for more accurate correction of matrix effects—a common source of ion suppression or enhancement in LC-MS analysis.
-
Mass Spectrometric Distinction: The deuterium (B1214612) labeling allows for easy differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical behavior.
Alternative Internal Standards: A Comparative Look
When a stable isotope-labeled internal standard is not available or feasible, structurally similar compounds are often employed. This guide examines two such alternatives used in pioglitazone bioanalysis: Rosiglitazone and Irbesartan.
-
Rosiglitazone: As a member of the same thiazolidinedione class, rosiglitazone shares a high degree of structural similarity with pioglitazone. This makes it a suitable candidate to mimic the behavior of pioglitazone during analysis.
-
Irbesartan: While structurally different from pioglitazone, irbesartan has been successfully used as an internal standard in some validated methods. Its selection is likely based on its chromatographic behavior and ionization efficiency being compatible with the analytical method for pioglitazone.
Quantitative Performance Comparison
The following tables summarize the validation parameters for this compound (represented by a deuterated analog) and the alternative internal standards based on published literature.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte Concentration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound (Deuterated Analog) | 10 - 1800 | > 0.99 | 10 |
| Rosiglitazone | 1 - 500 | 0.992 - 0.999[1] | 1[1] |
| Irbesartan | 15 - 3000 | ≥ 0.99[2] | 15[2] |
Table 2: Accuracy and Precision
| Internal Standard | Quality Control Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| This compound (Deuterated Analog) | Low, Mid, High | < 15 (relative error)[3] | < 15[3] | < 15 (relative error)[3] | < 15[3] |
| Rosiglitazone | LLOQ, LQC, MQC, HQC | 93.39 - 97.68[1] | 7.55 - 9.87[1] | 95.89 - 98.78[1] | 6.09 - 8.12[1] |
| Irbesartan | LQC, MQC, HQC | 99.41 - 103.11 | 1.13 - 3.45 | 100.27 - 102.04 | 1.17 - 2.01 |
Table 3: Recovery and Matrix Effect
| Internal Standard | Mean Extraction Recovery (%) | Matrix Effect |
| This compound (Deuterated Analog) | > 87.8[3] | Not explicitly reported, but expected to be minimal due to co-elution. |
| Rosiglitazone | 85.35 - 91.23 | Within acceptable limits |
| Irbesartan | 85.27 (Pioglitazone) | No significant matrix effect observed[2] |
Experimental Protocols
A generalized experimental protocol for the validation of an internal standard for the bioanalysis of pioglitazone using LC-MS/MS is outlined below. This protocol is a synthesis of common practices described in the referenced literature and adheres to FDA guidelines.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of pioglitazone and the internal standard (this compound, Rosiglitazone, or Irbesartan) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions of pioglitazone to prepare a series of calibration standards (typically 6-8 non-zero concentrations).
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3. Sample Extraction:
-
To an aliquot of the biological sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution.
-
Perform sample extraction using one of the following techniques:
-
Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex to partition the analyte and IS into the organic layer, and then separate the layers.
-
Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and IS.
-
-
Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographically separate the analyte and internal standard on a suitable column (e.g., C18).
-
Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis and Validation Parameter Assessment:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentrations of the QC samples and unknown samples from the calibration curve.
-
Assess the validation parameters including linearity, accuracy, precision, selectivity, LLOQ, recovery, matrix effect, and stability according to regulatory guidelines.
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for comparing internal standards.
Caption: Experimental Workflow for Internal Standard Validation.
Caption: Logical Framework for Comparing Internal Standards.
Conclusion
The validation data strongly supports the use of a deuterated internal standard, such as this compound, as the most robust choice for the bioanalysis of pioglitazone. Its ability to closely mimic the analyte throughout the analytical process leads to superior accuracy and precision, particularly in correcting for matrix effects.
While structural analogs like Rosiglitazone and Irbesartan can be successfully validated and used, they may not offer the same level of performance in mitigating variability, especially in complex biological matrices. The choice of internal standard will ultimately depend on the specific requirements of the assay, the availability of the stable isotope-labeled standard, and the performance characteristics observed during method validation. This guide provides the necessary comparative data to make an informed decision for the development of a reliable and accurate bioanalytical method for pioglitazone.
References
- 1. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Pioglitazone-d1 and 13C-Labeled Pioglitazone for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise quantification of therapeutic agents in biological matrices is paramount. For the oral antidiabetic drug pioglitazone (B448), a member of the thiazolidinedione class, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable results in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two such standards: (R)-Pioglitazone-d1 and 13C-labeled pioglitazone, offering insights into their performance, synthesis, and application, supported by experimental data.
Pioglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which is a key regulator of glucose and lipid metabolism. By activating PPARγ, pioglitazone enhances insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver.
The Role of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. An ideal SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. This co-elution is crucial for compensating for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte.
This compound: A Deuterated Standard
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or d), are widely used as internal standards due to their relatively lower cost of synthesis. This compound is the deuterated form of the R-enantiomer of pioglitazone.
Performance and Considerations
While effective, deuterated standards can sometimes exhibit a phenomenon known as the "isotope effect." The slight difference in mass and bond strength between protium (B1232500) (¹H) and deuterium can lead to a small shift in retention time during chromatography. This can result in the internal standard not perfectly co-eluting with the analyte, potentially leading to incomplete compensation for matrix effects that may vary across the chromatographic peak. However, for many applications, this effect is minimal and deuterated standards provide reliable quantification.
13C-Labeled Pioglitazone: The Carbon-13 Advantage
Carbon-13 (¹³C) labeled internal standards are often considered superior to their deuterated counterparts. Replacing one or more ¹²C atoms with ¹³C results in a mass shift without significantly altering the physicochemical properties of the molecule.
Performance and Considerations
The key advantage of ¹³C-labeling is the negligible isotope effect in chromatography. This ensures that the labeled internal standard co-elutes almost perfectly with the unlabeled analyte, providing more accurate compensation for matrix effects and other sources of analytical variability.[1][2] The primary drawback of ¹³C-labeled standards is typically their higher cost of synthesis and more limited commercial availability compared to deuterated analogs.[1]
Quantitative Data Comparison
The following table summarizes the key performance parameters for bioanalytical methods using deuterated pioglitazone as an internal standard. While direct comparative data for a 13C-labeled pioglitazone standard was not available in the reviewed literature, the expected performance characteristics are included based on established principles of stable isotope labeling.
| Parameter | This compound (or other deuterated pioglitazone) | 13C-Labeled Pioglitazone (Expected) | Justification |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to unlabeled pioglitazone. | Expected to co-elute perfectly with unlabeled pioglitazone.[1] | The larger relative mass difference between deuterium and hydrogen can alter lipophilicity, leading to chromatographic separation. The mass difference between ¹³C and ¹²C has a negligible effect on retention time.[2] |
| Compensation for Matrix Effects | Generally good, but can be incomplete if chromatographic separation occurs. | Excellent, due to near-perfect co-elution.[2] | The internal standard must experience the same matrix effects as the analyte for accurate compensation. Co-elution is critical for this. |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility at certain molecular positions under specific pH or temperature conditions. | Highly stable; C-C bonds are not susceptible to exchange.[1] | The carbon backbone of the molecule is stable, ensuring the label is not lost during sample processing or analysis. |
| Synthesis | Often more straightforward and cost-effective, can sometimes be achieved by H/D exchange on the parent molecule. | Typically involves a more complex multi-step synthesis starting from a ¹³C-labeled precursor.[3][4] | The introduction of a ¹³C label often requires building the molecule from a labeled starting material. |
| Commercial Availability | More widely available from various suppliers. | Less common and often more expensive.[1] | The complexity of synthesis impacts availability and cost. |
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical assay for pioglitazone using a deuterated internal standard. A similar protocol would be employed for a ¹³C-labeled standard, with adjustments to the mass transitions monitored.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 300 µL of human plasma, add 20 µL of a deuterated pioglitazone internal standard solution and 300 µL of 2% phosphoric acid.[5]
-
Vortex the mixture.
-
Load the mixture onto an Oasis HLB µElution solid phase extraction plate that has been pre-conditioned with 200 µL of methanol (B129727) and equilibrated with 200 µL of water.[5]
-
Wash the plate with a 5% methanol/water solution.[5]
-
Elute the analytes with two aliquots of methanol (50 µL and 25 µL).[5]
LC-MS/MS Analysis
-
Chromatographic System: ACQUITY UPLC H-Class System.[5]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-µm.[5]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 600 µL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Gradient: A 2-minute gradient is typically used.[5]
-
Mass Spectrometer: Xevo TQD Mass Spectrometer.[5]
-
Ionization Mode: Positive Ion Electrospray (ESI+).[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pioglitazone | 357.2 | 134.2[6] |
| Hydroxypioglitazone | 373.0 | 150.1[6] |
| Pioglitazone-d4 (IS) | 361.1 | 134.2[6] |
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Pioglitazone's mechanism of action involves the activation of PPARγ.
Caption: A typical workflow for quantifying pioglitazone in plasma.
Conclusion
The choice between this compound and 13C-labeled pioglitazone as an internal standard for bioanalytical assays depends on the specific requirements of the study.
-
This compound and other deuterated analogs are a cost-effective and widely used option that provides reliable quantification for many applications. However, researchers should be mindful of the potential for chromatographic shifts and validate their methods accordingly.
-
13C-Labeled Pioglitazone represents the gold standard for accuracy and precision. Its ability to perfectly co-elute with the unlabeled analyte ensures the most effective compensation for matrix effects, making it the preferred choice for assays requiring the highest level of robustness and for challenging biological matrices.
For researchers and drug development professionals, a thorough evaluation of the analytical needs, budget, and availability should guide the selection of the most appropriate stable isotope-labeled internal standard for their pioglitazone quantification studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Pioglitazone Bioanalysis: A Focus on (R)-Pioglitazone-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Pioglitazone-d1 as an internal standard (IS) against alternative standards used in the bioanalysis of pioglitazone (B448). The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of analytical methods, particularly in regulated pharmacokinetic and bioequivalence studies. This document outlines the performance characteristics of different types of internal standards, supported by representative experimental data, and provides detailed protocols for cross-validation of analytical methods.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby providing accurate correction for variations during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound and Pioglitazone-d4, are generally considered the gold standard due to their high degree of similarity to the analyte. Structural analogs, like Rosiglitazone or Irbesartan, are also used but may exhibit different chromatographic behavior and ionization efficiency.
Below is a summary of expected performance characteristics based on published data for different classes of internal standards used in pioglitazone analysis.
Table 1: Comparison of Validation Parameters for Different Internal Standards
| Validation Parameter | This compound (Expected) | Pioglitazone-d4 (Published Data)[1][2] | Structural Analog (e.g., Rosiglitazone)[3] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Matrix Effect (%CV) | < 15% | < 15% | < 20% |
| Extraction Recovery (%CV) | < 10% | < 10% | < 15% |
Note: The data for this compound is extrapolated based on the performance of other SIL internal standards.
Experimental Protocols
A cross-validation study is essential when transferring an analytical method between laboratories or when making significant changes to a validated method, such as changing the internal standard. The objective is to ensure that the new method provides comparable results to the original, validated method.
Protocol for Cross-Validation of an LC-MS/MS Method for Pioglitazone
1. Objective: To compare the performance of an analytical method using this compound as the internal standard against a previously validated method using an alternative internal standard (e.g., Pioglitazone-d4 or a structural analog).
2. Materials:
-
Blank human plasma
-
Pioglitazone reference standard
-
This compound internal standard
-
Alternative internal standard (e.g., Pioglitazone-d4)
-
All necessary solvents and reagents for the LC-MS/MS method
3. Preparation of Samples:
-
Prepare two sets of calibration standards and quality control (QC) samples in blank human plasma. One set will be analyzed using this compound and the other with the alternative internal standard.
-
QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
4. Analytical Procedure:
-
Analyze the two sets of calibration standards and QC samples using the respective internal standards.
-
Process a minimum of three batches of QC samples on different days to assess inter-day precision and accuracy.
5. Acceptance Criteria (as per FDA guidelines):
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels.
-
Accuracy: The mean concentration should be within ±15% of the nominal concentration for all QC levels.
-
Cross-Validation with Incurred Samples: Analyze a set of incurred (study) samples using both methods. The difference between the results from the two methods for at least two-thirds of the samples should be within ±20% of the mean of the two values.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation experiment comparing two analytical methods for pioglitazone.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway of Pioglitazone
Pioglitazone is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. The binding of pioglitazone to PPARγ leads to the transcription of genes that enhance insulin (B600854) sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle in Bioanalysis: (R)-Pioglitazone-d1 versus Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of (R)-Pioglitazone, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive performance comparison between the stable isotope-labeled internal standard (SIL-IS), (R)-Pioglitazone-d1, and commonly used structural analog internal standards.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is a critical component that corrects for variability during sample preparation and analysis. The two primary choices for an internal standard are a SIL-IS, such as this compound, or a structural analog. This guide will delve into the performance characteristics of each, supported by experimental data, to aid in the selection of the most suitable internal standard for your research needs.
Data Presentation: A Quantitative Comparison
The performance of an internal standard is evaluated based on key validation parameters, including accuracy, precision, recovery, and matrix effect. Below is a summary of quantitative data compiled from bioanalytical method validation studies that utilized either a deuterated internal standard for pioglitazone (B448) or a structural analog.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Rosiglitazone) |
| Accuracy (% Nominal) | 94.3% - 101.8% | 93.39% - 97.68% (Intra-day)[1] / 95.89% - 98.78% (Inter-day)[1] |
| Precision (% RSD) | 1.1% - 8.4% | 7.55% - 9.87% (Intra-day)[1] / 6.09% - 8.12% (Inter-day)[1] |
| Recovery (%) | >87.8% | Not explicitly reported in the compared study, but generally expected to be consistent. |
| Matrix Effect | Minimal and compensated | Generally acceptable, but can be more variable than with a SIL-IS. |
Note: The data for this compound is representative of deuterated internal standards for pioglitazone and its metabolites. The data for the structural analog IS is from a study using Rosiglitazone (B1679542) as the internal standard for Pioglitazone analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the bioanalysis of pioglitazone using either a deuterated or structural analog internal standard.
Method 1: Bioanalysis of Pioglitazone using a Deuterated Internal Standard
This method is adapted from a study that quantified pioglitazone and its active metabolites using their respective deuterated internal standards.
-
Sample Preparation: To 300 µL of human plasma, 20 µL of the internal standard solution (containing deuterated pioglitazone) and 300 µL of 2% phosphoric acid were added. The mixture was then subjected to solid-phase extraction (SPE) on an Oasis HLB µElution plate. The analytes were eluted with methanol (B129727).
-
Chromatography: Chromatographic separation was achieved on a Hypersil GOLD C18 column using a gradient elution with a mobile phase consisting of methanol and 0.1% formic acid.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization mode. The multiple reaction monitoring (MRM) transition for pioglitazone was m/z 357.1 > 134.0.
Method 2: Bioanalysis of Pioglitazone using a Structural Analog Internal Standard (Rosiglitazone)
This method is based on a study that utilized rosiglitazone as the internal standard for the quantification of pioglitazone in rat plasma and tissues.[1]
-
Sample Preparation: A protein precipitation method was employed. To 200 µL of plasma or tissue homogenate, 100 µL of the internal standard solution (rosiglitazone) was added, and the volume was made up to 2 mL with acetonitrile (B52724).[1] The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.[1]
-
Chromatography: Separation was performed on a YMC Pro C18 column with a mobile phase of 0.1% v/v formic acid and acetonitrile (5:95 v/v) at a flow rate of 0.7 mL/min.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface operating in positive ionization mode was used for detection.[1] The MRM transition for pioglitazone was monitored.[1]
Mandatory Visualization
Pioglitazone Signaling Pathway
Pioglitazone primarily acts by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[2][3]
Caption: Pioglitazone's mechanism of action via the PPARγ signaling pathway.
Bioanalytical Workflow for Pioglitazone Quantification
The following diagram illustrates a typical workflow for the quantification of pioglitazone in a biological matrix using LC-MS/MS.
Caption: A typical bioanalytical workflow for Pioglitazone quantification.
References
- 1. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 2. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
A Comparative Guide to Assessing the Isotopic Purity of (R)-Pioglitazone-d1
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, ensuring the isotopic purity of a deuterated active pharmaceutical ingredient (API) like (R)-Pioglitazone-d1 is a critical quality attribute. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of this compound, complete with supporting experimental data and detailed protocols.
The primary challenges in analyzing deuterated compounds lie in accurately quantifying the extent of deuterium (B1214612) incorporation and identifying the distribution of isotopologues (molecules that differ only in their isotopic composition).[1] This guide focuses on the most prevalent and effective methods: High-Resolution Mass Spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a brief discussion of alternative approaches.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of key analytical techniques for the assessment of the isotopic purity of this compound. The data presented is representative of typical results obtained for a batch with high isotopic enrichment.
| Analytical Technique | Parameter Measured | This compound (d1) Abundance (%) | (R)-Pioglitazone-d0 (d0) Abundance (%) | Isotopic Enrichment (%) | Precision (RSD, %) | Key Advantages | Key Limitations |
| HRMS (e.g., LC-Orbitrap) | Isotopologue Distribution | 99.85 | 0.15 | 99.85 | < 1% | High sensitivity, provides detailed isotopologue distribution, suitable for complex mixtures. | Requires specialized instrumentation, potential for ion suppression effects. |
| ¹H-qNMR (600 MHz) | Residual Proton Signal | Not directly measured | 0.14 | 99.86 | < 2% | Highly precise for measuring low levels of residual protons, non-destructive. | Lower sensitivity than MS, requires higher sample concentration. |
| ²H-NMR (90 MHz) | Deuterium Signal | 99.8 | Not directly measured | 99.8 | < 3% | Directly measures the deuterated species, provides structural information. | Lower sensitivity and resolution compared to ¹H-NMR, longer acquisition times. |
| GC-MS | Isotopologue Separation & Detection | 99.7 | 0.3 | 99.7 | < 5% | Good for volatile compounds, can separate isotopologues chromatographically. | Requires derivatization for non-volatile compounds like Pioglitazone, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity and isotopologue distribution of this compound by separating and measuring the mass-to-charge ratio of the molecular ions.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).[2]
Method:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.[2]
-
Prepare a corresponding solution of non-deuterated (R)-Pioglitazone as a reference standard.
-
-
Liquid Chromatography:
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the analyte using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The LC method should be optimized to provide a sharp, symmetrical peak for Pioglitazone, well-separated from any impurities.[3]
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan analysis over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of Pioglitazone (e.g., m/z 350-370).
-
Set the mass resolution to a high value (e.g., >70,000) to ensure baseline separation of the isotopic peaks.[4]
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of this compound (C₁₉H₁₉D₁N₂O₃S) and any significant isotopologues, such as the non-deuterated (R)-Pioglitazone-d0 (C₁₉H₂₀N₂O₃S).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the ratio of the peak area of the desired deuterated species to the sum of the peak areas of all observed isotopologues.[2]
-
Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)
Objective: To determine the isotopic enrichment of this compound by quantifying the amount of residual non-deuterated compound through the integration of specific proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a high-precision probe.
Method:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or internal standard.[5]
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using quantitative parameters to ensure the signal intensity is directly proportional to the number of protons.[5]
-
Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically 30-60 seconds) and a calibrated 90° pulse angle.[6]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate software, applying baseline and phase correction.
-
Integrate a well-resolved signal from the internal standard and a signal corresponding to a proton that would be replaced by deuterium in the deuterated molecule.
-
Calculate the amount of the non-deuterated impurity by comparing its integral to the integral of the internal standard.
-
The isotopic enrichment is then calculated as 100% minus the percentage of the non-deuterated impurity.
-
Alternative Methods
While HRMS and qNMR are the gold standards for determining isotopic purity, other techniques can provide complementary information or may be used in specific contexts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile deuterated compounds or those that can be derivatized to become volatile. It can sometimes achieve chromatographic separation of isotopologues.[1]
-
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS): This highly sensitive technique can determine the overall deuterium enrichment in a sample but does not provide information on the distribution of isotopologues.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using the primary analytical techniques.
Caption: Workflow for Isotopic Purity Assessment.
References
- 1. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput simultaneous determination of plasma water deuterium and 18-oxygen enrichment using a high-temperature conversion elemental analyzer with isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of (R)-Pioglitazone-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-Pioglitazone-d1 (also known as PXL065), a deuterated form of the (R)-enantiomer of pioglitazone (B448), against racemic pioglitazone. The data presented is based on clinical studies investigating the pharmacokinetic profiles of these compounds. While not a formal bioequivalence submission, this guide offers valuable insights for research and development purposes.
Executive Summary
Pioglitazone, an oral antihyperglycemic agent, is a racemic mixture of (R)- and (S)-enantiomers that interconvert in vivo.[1] The therapeutic effects and side effects of pioglitazone are linked to the differential activity of these enantiomers. The (S)-enantiomer is the primary activator of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates genes involved in glucose and lipid metabolism.[1][2] The (R)-enantiomer exhibits significantly less to no PPARγ activity.[1][2]
Stabilizing the (R)-enantiomer with deuterium (B1214612) at the chiral center to create this compound (PXL065) has been explored as a strategy to isolate the therapeutic actions attributed to this enantiomer while minimizing PPARγ-related side effects.[1][2] This guide summarizes the available pharmacokinetic data from clinical studies to compare the exposure of the individual enantiomers following administration of PXL065 and racemic pioglitazone.
Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-pioglitazone following oral administration of this compound (PXL065) and racemic pioglitazone (Actos®) in healthy volunteers from a Phase 1a clinical study.
Table 1: Mean AUC0-∞ (ng*h/mL) of Pioglitazone Enantiomers
| Analyte | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (30 mg) | Actos® (45 mg) |
| (R)-Pioglitazone | 3,678 | 6,505 | 13,802 | 12,567 |
| (S)-Pioglitazone | 2,626 | 6,034 | 11,286 | 13,861 |
| Total Pioglitazone | 6,139 | 13,458 | 24,492 | 30,567 |
Data sourced from a Phase 1b study of PXL065.[3]
Table 2: Mean Cmax (ng/mL) of Pioglitazone Enantiomers
| Analyte | PXL065 (22.5 mg) | Actos® (45 mg) |
| (R)-Pioglitazone | - | - |
| (S)-Pioglitazone | - | - |
Specific Cmax values for each enantiomer were not available in the provided search results in a comparable table format. However, a Phase 1a study noted that a single 22.5 mg dose of PXL065 resulted in 19% higher exposure to (R)-pioglitazone and 42% lower exposure to the (S)-enantiomer compared to a 45 mg dose of Actos®.[1]
Table 3: R/S Ratio of Pioglitazone Enantiomer Exposure (AUC0-∞)
| Treatment Group | R/S Ratio |
| PXL065 (7.5 mg) | ~1.4 |
| PXL065 (22.5 mg) | ~4.2 |
| PXL065 (30 mg) | ~4.1 |
| Actos® (45 mg) | ~1.4 |
Data derived from a Phase 1a study of PXL065.[4]
Experimental Protocols
The data presented is derived from Phase 1a and 1b open-label, randomized, crossover studies in healthy volunteers. A typical experimental protocol for such studies is outlined below.
Study Design: A randomized, single-dose, two-treatment, two-period, two-sequence crossover study design is commonly employed for bioequivalence and pharmacokinetic assessments.[5][6][7] A washout period of at least one week separates the two treatment periods.[5][6]
Subjects: Healthy adult volunteers are recruited for these studies.[5][7] The number of subjects is determined based on statistical power calculations to detect significant differences in pharmacokinetic parameters.
Drug Administration: Subjects receive a single oral dose of the test product (e.g., this compound) and the reference product (e.g., racemic pioglitazone) in randomized order.[5][7] Dosing is typically done after an overnight fast.[8]
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration over a period of 48 to 72 hours.[5] Plasma is separated from the blood samples and stored frozen until analysis.
Analytical Method: The concentrations of the drug and its metabolites in plasma are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7] This method allows for the sensitive and specific quantification of the individual enantiomers.
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:
-
AUC0-t : The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞ : The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax : The maximum observed plasma concentration.
-
Tmax : The time to reach Cmax.
-
t1/2 : The elimination half-life.
Statistical Analysis: For bioequivalence assessment, the 90% confidence intervals for the geometric mean ratios (test/reference) of AUC and Cmax are calculated. The acceptance criteria for bioequivalence are typically when these confidence intervals fall within the range of 80% to 125%.[5][7]
Mandatory Visualization
Pioglitazone Signaling Pathway
Caption: Signaling pathway of (S)-Pioglitazone via PPARγ activation.
Experimental Workflow for a Bioequivalence Study
Caption: General experimental workflow for a pioglitazone bioequivalence study.
References
- 1. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Bioequivalence study of 30 mg pioglitazone tablets in Thai healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. In vivo bioequivalence of oral antidiabetic agents: pioglitazone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Inter-Laboratory Quantification of Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of pioglitazone (B448), a thiazolidinedione anti-diabetic drug. While a direct inter-laboratory comparison study was not identified, this document synthesizes data from various single-laboratory validation studies to offer a comprehensive comparison of commonly employed analytical techniques. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.
Comparative Analysis of Pioglitazone Quantification Methods
The quantification of pioglitazone in various biological matrices and pharmaceutical formulations is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods as reported in a selection of validation studies.
| Analytical Technique | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD/LLOQ |
| HPLC-UV | Human Plasma | 0.055 - 2.0 µg/mL | - | - | LLOQ: 44.2 ng/mL[1] |
| Human Plasma | 50 - 2000 ng/mL | - | < 5% (Within-day and between-day CV)[1] | - | |
| Bulk/Tablets | 3 - 45 µg/mL | 98.8 - 101.2% | < 2% | - | |
| Bulk/Tablets | 80 - 320 µg/mL | - | - | LOD: 0.29 µg/mL, LOQ: 0.74 µg/mL[2] | |
| LC-MS/MS | Human Plasma | 15 - 3000 ng/mL | Within ±15% | Intra- and Inter-day < 15% | LLOQ: 15 ng/mL[3] |
| Human Plasma | 0.5 - 2000 ng/mL | 84.6 - 103.5% (Inter-day) | ≤ 10.5% (Inter-day CV)[4] | LLOQ: 0.5 ng/mL[4] | |
| Rat Plasma | 1 - 500 ng/mL | 93.39 - 98.78% | 6.09 - 9.87% | LOD: 0.5 ng/mL, LLOQ: 1 ng/mL[5] | |
| Ocular Tissues | 5 - 100 ng/mL | 85 - 115% | < 10% (Inter-day CV) | LLOQ: 80-160 µg/kg[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of the procedures described in the cited literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of pioglitazone in pharmaceutical formulations and, with sufficient sensitivity, in biological fluids.
a) Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of pioglitazone (e.g., 30 mg).
-
Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of dimethyl formamide (B127407) and the mobile phase).
-
Sonicate the mixture for a specified time (e.g., 10-15 minutes) to ensure complete dissolution of the active ingredient.
-
Dilute the solution to the mark with the diluent and mix thoroughly.
-
Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved excipients.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 300 mm x 3.9 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 50:50 v/v).[7] The pH of the buffer may be adjusted to optimize peak shape.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of pioglitazone in biological matrices where concentrations are typically lower.
a) Sample Preparation (for Human Plasma):
-
To a 250 µL aliquot of human plasma, add 25 µL of an internal standard solution (e.g., irbesartan (B333) at 1000 ng/mL).[3]
-
Add 500 µL of 5% formic acid and vortex for 10 seconds.[3]
-
Perform solid-phase extraction (SPE) by loading the sample mixture onto a pre-conditioned SPE cartridge (e.g., Strata-X 33 µm polymeric sorbent).[3]
-
Wash the cartridge with 1.0 mL of 5% formic acid followed by 1.0 mL of water.[3]
-
Elute the analytes (pioglitazone and internal standard) with 1.0 mL of the mobile phase.[3]
-
Inject a 20 µL aliquot of the extract into the LC-MS/MS system.[3]
b) LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex C18).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid).[3] A common isocratic mobile phase is a mixture of acetonitrile and 0.1% formic acid (80:20 v/v).[3]
-
Flow Rate: Typically 0.8 mL/min.[3]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for pioglitazone and the internal standard.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the drug's mechanism of action, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of pioglitazone.
Caption: Simplified signaling pathway of pioglitazone's therapeutic effect.[9]
References
- 1. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Pharmacokinetic Profiles of (R)- and (S)-Pioglitazone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of pioglitazone (B448), a thiazolidinedione anti-diabetic agent. While administered as a racemic mixture, emerging evidence reveals significant stereoselectivity in their pharmacokinetic and pharmacodynamic properties. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the primary signaling pathway to support further research and development in this area.
Data Presentation: Pharmacokinetic Parameters in Rats
Studies in female albino Wistar rats have demonstrated notable differences in the pharmacokinetic profiles of (R)- and (S)-pioglitazone following oral administration of the racemic mixture. The (R)-enantiomer exhibits significantly higher plasma concentrations and a longer elimination half-life compared to the (S)-enantiomer, indicating stereoselective disposition.[1]
| Pharmacokinetic Parameter | (R)-Pioglitazone | (S)-Pioglitazone |
| Cmax (µg/mL) | 18.73 ± 2.15 | 1.00 ± 0.12 |
| Tmax (h) | 4.0 ± 0.0 | 4.0 ± 0.0 |
| AUC0-t (µg·h/mL) | 260.56 ± 25.18 | 1.00 ± 0.15 |
| AUC0-inf (µg·h/mL) | 266.49 ± 28.45 | 1.00 ± 0.18 |
| T½ (h) | 8.32 ± 1.21 | 4.65 ± 0.88 |
Table 1: Pharmacokinetic parameters of (R)- and (S)-pioglitazone enantiomers in female albino Wistar rats after a single oral dose of 30 mg/kg racemic pioglitazone. Data are presented as mean ± standard deviation.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profiles of (R)- and (S)-pioglitazone after oral administration of racemic pioglitazone to female albino Wistar rats.
Methodology:
-
Animal Model: Female albino Wistar rats were used for the study.
-
Dosing: A single oral dose of 30 mg/kg of racemic pioglitazone was administered.[1]
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Sample Analysis: The plasma concentrations of the (R)- and (S)-enantiomers of pioglitazone were determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.[1][2]
Chiral HPLC Method for Enantiomer Separation
Objective: To separate and quantify the (R)- and (S)-enantiomers of pioglitazone in rat plasma.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector was used.[2]
-
Chiral Column: A cellulose (B213188) tris (3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC) was employed for the enantiomeric separation.[2]
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (70:30, v/v) was used as the mobile phase at a flow rate of 1.0 mL/min.[2]
-
Detection: The UV detector was set to a wavelength of 225 nm for the detection of the enantiomers.[2]
-
Quantification: The peak areas of the chromatograms for each enantiomer were used to quantify their respective concentrations in the plasma samples against a standard calibration curve.[2]
In Vitro Glucose Uptake Assay
Objective: To assess the activity of (R)- and (S)-pioglitazone in promoting glucose uptake in adipocytes.
Methodology:
-
Cell Line: 3T3-L1 preadipocyte cells were used and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes were treated with varying concentrations of (R)-pioglitazone and (S)-pioglitazone.
-
Glucose Analog: A fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), was added to the cells.
-
Measurement: The uptake of the fluorescent glucose analog by the cells was measured using flow cytometry.[1][3] An increase in fluorescence intensity within the cells indicates enhanced glucose uptake.
Signaling Pathway and Stereoselective Interactions
Pioglitazone primarily exerts its therapeutic effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[4] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, leading to the transcription of genes involved in insulin (B600854) signaling and adipogenesis.
Recent studies have revealed a significant difference in the interaction of the pioglitazone enantiomers with PPARγ. The (S)-enantiomer is the primary ligand that binds to and activates PPARγ.[5] In contrast, the (R)-enantiomer has been shown to have a lower affinity for PPARγ.[1] Interestingly, both enantiomers have been found to inhibit the mitochondrial pyruvate (B1213749) carrier (MPC), suggesting a potential PPARγ-independent mechanism of action for the (R)-enantiomer.[5]
Caption: Pioglitazone enantiomer signaling pathways.
This guide highlights the importance of considering the stereochemistry of pioglitazone in both preclinical and clinical research. The distinct pharmacokinetic and pharmacodynamic profiles of the (R)- and (S)-enantiomers suggest that developing enantiomerically pure formulations could potentially lead to improved therapeutic outcomes with a more favorable side-effect profile. Further investigation into the specific contributions of each enantiomer to the overall clinical effects of racemic pioglitazone is warranted.
References
- 1. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Analytical Method Validation: Adhering to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring the reliability, accuracy, and consistency of data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA). This guide provides a comprehensive comparison of key analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection and implementation of robust analytical procedures. The principles outlined are harmonized with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, which the FDA has adopted as the global standard.[1]
Comparison of Analytical Techniques: HPLC vs. UPLC for Assay of Drug Substance X
High-Performance Liquid Chromatography (HPLC) has long been the industry standard for analytical testing. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[2] The following tables present a comparative summary of validation data for the assay of a hypothetical Drug Substance X using both techniques.
Table 1: Method Performance Comparison
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.8% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 0.45% | ≤ 1.0% |
| Intermediate Precision (%RSD) | 1.10% | 0.60% | ≤ 2.0% |
| Range (µg/mL) | 50 - 150 | 10 - 200 | Encompass specification |
| Limit of Quantitation (LOQ) (µg/mL) | 5.0 | 0.5 | S/N ≥ 10 |
| Robustness (%RSD after variation) | < 2.0% | < 1.5% | No significant impact |
Table 2: Operational and Efficiency Comparison
| Parameter | HPLC Method | UPLC Method |
| Run Time per Sample | 15 minutes | 3 minutes |
| Solvent Consumption per Run | ~20 mL | ~3 mL |
| Typical Column Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 1000-3000 psi | 6000-15000 psi |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols outline the key experiments performed during validation.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
-
Prepare a solution of the drug substance.
-
Prepare solutions of known impurities and degradation products.
-
Prepare a placebo solution (a mixture of all excipients without the active pharmaceutical ingredient).
-
Spike the drug substance solution with the impurity and placebo solutions.
-
Analyze the spiked solution, the individual component solutions, and a blank (diluent) using the analytical method.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (impurities, excipients, etc.) with a resolution of not less than 2.0. The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.
Linearity
Objective: To demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range of the samples (e.g., 50%, 80%, 100%, 120%, and 150% of the target concentration).[3]
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be not more than 2% of the response at 100% of the target concentration.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of the drug substance at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Alternatively, prepare three samples at three different concentrations (e.g., 80%, 100%, 120%) and analyze them in triplicate.
-
Calculate the relative standard deviation (%RSD) of the results.
-
Acceptance Criteria: The %RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
Robustness
Objective: To measure the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Identify critical method parameters that could be subject to variation (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a standard solution under each of the modified conditions.
-
Compare the results (e.g., peak area, retention time, resolution) to those obtained under the normal method conditions.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the %RSD of the results should not be significantly affected.
Visualizing the Validation Process
Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams were created using Graphviz (DOT language) to visualize key aspects of the analytical method validation process.
Caption: High-level workflow for analytical method validation.
Caption: A typical sample preparation workflow for analysis.
Caption: Logical relationships between key validation parameters.
References
Comparative Bioactivation Potential of Thiazolidinediones: A Guide for Researchers
An objective comparison of the metabolic activation of troglitazone (B1681588), rosiglitazone (B1679542), and pioglitazone (B448), supported by experimental data.
This guide provides a comparative analysis of the bioactivation potential of three key thiazolidinedione (TZD) drugs: troglitazone, rosiglitazone, and pioglitazone. The formation of chemically reactive metabolites, a process known as bioactivation, is a critical factor in understanding the potential for drug-induced toxicity. This is particularly relevant for the TZD class, given that troglitazone was withdrawn from the market due to severe hepatotoxicity.[1][2][3] In contrast, rosiglitazone and pioglitazone are considered comparatively safer, despite isolated reports of liver injury.[1][2][4] Understanding the differences in their bioactivation pathways is crucial for drug development and safety assessment.
Mechanisms of Thiazolidinedione Bioactivation
The bioactivation of thiazolidinediones primarily involves their metabolic conversion into electrophilic intermediates that can covalently bind to cellular macromolecules, such as proteins, potentially leading to cellular dysfunction and toxicity.[5][6] Studies have revealed two main pathways for the metabolic activation of these drugs:
-
Oxidative Cleavage of the Thiazolidinedione Ring: This pathway involves the oxidative opening of the TZD ring, which can generate highly reactive intermediates.[5] Evidence suggests that all three major TZDs—troglitazone, rosiglitazone, and pioglitazone—can undergo bioactivation through this common mechanism.[1][2]
-
Oxidation of the Chromane (B1220400) Moiety (specific to Troglitazone): Troglitazone possesses a unique chromane ring structure that can be oxidized to a reactive o-quinone methide derivative.[5] This represents an additional bioactivation pathway that is not present for rosiglitazone and pioglitazone.
The formation of glutathione (B108866) (GSH) conjugates is a common method for trapping and identifying these reactive intermediates.[1][5][7] The presence and quantity of specific GSH adducts serve as surrogate markers for the extent of bioactivation.[1][2][4]
Comparative Analysis of Bioactivation Potential
Experimental evidence, primarily from in vitro studies using rat and human liver microsomes, indicates significant differences in the bioactivation potential of troglitazone compared to rosiglitazone and pioglitazone.
Troglitazone exhibits a greater propensity for forming reactive metabolites. Studies have shown that in addition to the common TZD ring scission pathway, troglitazone forms a predominant GSH adduct that does not involve the cleavage of the TZD ring, particularly at low substrate concentrations in human liver microsomes.[1][2] This unique property, along with its higher administered dose and potential to induce cholestasis and oxidative stress, may contribute to its significant hepatotoxicity.[1][2]
Rosiglitazone and Pioglitazone , on the other hand, appear to have a lower bioactivation potential. While they do form GSH conjugates resulting from the opening of the TZD ring, the extent of this bioactivation is less pronounced compared to troglitazone.[4] In studies with human liver microsomes, rosiglitazone showed a less significant formation of GSH conjugates compared to incubations with rat liver microsomes, and at lower concentrations, only trace amounts of one GSH adduct were detected.[4]
Quantitative Data on Bioactivation
The following table summarizes the key findings regarding the formation of glutathione (GSH) adducts, which are indicative of reactive metabolite formation, for the three thiazolidinediones.
| Thiazolidinedione | Key Findings on GSH Adduct Formation | Citation |
| Troglitazone | Forms GSH adducts through both TZD ring scission and pathways not involving ring scission.[1][5] In human liver microsomes at low concentrations, a predominant GSH adduct not involving TZD ring scission is observed.[1][2] Covalent binding to microsomal proteins has been quantified, with higher levels observed in P450 3A4 supersomes.[8] | [1][2][5][8] |
| Rosiglitazone | Forms GSH adducts primarily through TZD ring scission.[1][4] Shows less pronounced formation of GSH conjugates in human liver microsomes compared to rat liver microsomes.[4] At lower concentrations (10 µM), only trace amounts of one GSH adduct were detected in human microsomes.[4] | [1][4] |
| Pioglitazone | Forms GSH adducts primarily through TZD ring scission.[1][2] | [1][2] |
Experimental Protocols
The assessment of thiazolidinedione bioactivation potential typically involves the following key experimental steps:
1. Incubation with Liver Microsomes:
-
Objective: To simulate the metabolic activation of the drug by liver enzymes.
-
Procedure: The thiazolidinedione of interest is incubated with rat or human liver microsomes.[1][5] These microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs. The incubation mixture is supplemented with cofactors such as NADPH to support enzyme activity.[8]
2. Trapping of Reactive Metabolites with Glutathione (GSH):
-
Objective: To capture and stabilize the short-lived reactive metabolites.
-
Procedure: Glutathione (GSH) is included in the incubation mixture.[1][5] GSH is a nucleophilic tripeptide that readily reacts with electrophilic metabolites to form stable GSH conjugates.
3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To detect and identify the GSH adducts.
-
Procedure: Following incubation, the samples are analyzed by LC-MS/MS.[1][5] This highly sensitive technique allows for the separation and identification of the different GSH conjugates based on their mass-to-charge ratio and fragmentation patterns. The use of stable isotope-labeled analogues of the thiazolidinediones can aid in the detection and characterization of the drug-GSH conjugates.[1][4]
Visualizing the Pathways and Processes
The following diagrams illustrate the bioactivation pathways of thiazolidinediones and the experimental workflow for assessing their bioactivation potential.
Caption: Bioactivation pathways of thiazolidinediones.
Caption: Workflow for assessing bioactivation potential.
References
- 1. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent and noncovalent protein binding of drugs: implications for hepatic clearance, storage, and cell-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Pioglitazone-d1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (R)-Pioglitazone-d1, ensuring the protection of personnel and the environment.
This compound , a deuterated analog of the thiazolidinedione-class antidiabetic agent Pioglitazone, requires careful handling and disposal as a hazardous chemical waste. The procedures outlined below are based on general laboratory safety protocols and specific information from safety data sheets for analogous compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Handling:
-
Prevent dust formation and inhalation.[3]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[4][5]
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, as hazardous waste.
-
Segregate this waste from other waste streams to avoid incompatible mixtures.[4]
2. Waste Collection and Containerization:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[4]
-
For solid waste, a securely sealed bag or a wide-mouth container is suitable.
-
For liquid waste (solutions containing the compound), use a sealable, non-reactive container (e.g., a glass or polyethylene (B3416737) bottle).
-
Keep the waste container closed except when adding waste.[4]
3. Labeling of Hazardous Waste:
-
Properly label the waste container with a hazardous waste tag as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Harmful," "Suspected Carcinogen"). The Safety Data Sheet for Pioglitazone-d4 indicates it is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[6]
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7][8]
-
Ensure secondary containment for liquid waste to capture any potential leaks.[4]
-
Do not exceed the storage limits for hazardous waste in the SAA.
5. Arranging for Disposal:
-
Once the waste container is full or the accumulation time limit is approaching, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]
-
Do not transport hazardous waste outside of the laboratory yourself.
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface or remove the original label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[2][8]
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), as established by regulatory bodies like the EPA.[5][7][8]
| Parameter | Limit | Regulatory Requirement |
| Maximum Volume | 55 gallons of hazardous waste | Once this limit is reached, the waste must be moved to a central accumulation area within 3 days.[7][8] |
| Acutely Hazardous Waste | 1 quart of liquid or 1 kg of solid | Applies to "P-listed" wastes; once this limit is reached, it must be removed from the SAA within 3 days.[7][8] |
| Storage Time Limit | Up to 12 months in the SAA | Provided the volume limits are not exceeded.[7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical in use.
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. fishersci.fi [fishersci.fi]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medlabmag.com [medlabmag.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
Essential Safety and Operational Guidance for Handling (R)-Pioglitazone-d1
This document provides immediate safety, handling, and disposal protocols for (R)-Pioglitazone-d1, tailored for researchers and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent pharmaceutical compound.
Hazard Identification and Safety Precautions
This compound is a deuterated analog of Pioglitazone. While specific safety data for the deuterated form is limited, it should be handled with the same precautions as the parent compound, Pioglitazone, which is known to be harmful if swallowed and is suspected of causing cancer.[1] All personnel must be thoroughly trained on the potential hazards and the procedures outlined below before handling this compound.
Table 1: Key Safety and Physical Data for Pioglitazone
| Property | Value | Source |
| Hazard Statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer) | [1][2] |
| Signal Word | Warning | [2] |
| Physical State | Solid, Crystal - Powder | |
| Appearance | White to Almost White | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep locked up or in an area accessible only to qualified or authorized persons.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
-
Ensure adequate ventilation in the laboratory.[2]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.[3]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[2][4]
-
Lab Coat: A dedicated lab coat or gown should be worn. Long-sleeved and seamless gowns are recommended.[5]
-
Respiratory Protection: For handling larger quantities or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) should be used.[5][6]
-
Full Body Protection: For high-potency applications, consider disposable coveralls ("bunny suits").[5]
3. Weighing and Aliquoting:
-
Perform these tasks in a containment system such as a ventilated balance enclosure or a glove box to prevent dissemination of the powder.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment meticulously after use.
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Cap vials or flasks securely before mixing.
5. Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Use an appropriate absorbent material for liquid spills.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
Disposal Plan: Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, weighing boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[7][8]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
2. Container Management:
-
Empty containers that held this compound must be managed as hazardous waste. Federal regulations may require triple rinsing for containers of acutely hazardous waste, with the rinsate collected as hazardous waste.[9]
-
Deface all labels on empty containers before disposal.[10]
3. Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's certified hazardous waste management program.[10]
-
Ensure all waste containers are properly sealed and labeled with the contents.
Experimental Workflow for Safe Handling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. aiha.org [aiha.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
